Bilirubin
Description
Properties
CAS No. |
143863-88-1 |
|---|---|
Molecular Formula |
C176H271N53O54 |
Molecular Weight |
3993.36 |
Origin of Product |
United States |
Bilirubin Biosynthesis and Initial Formation
Heme Catabolism: Precursors and Enzymatic Pathways
Heme, a prosthetic group found in hemoproteins, consists of a porphyrin ring with a central iron atom. nih.gov The catabolism of heme involves the oxidative cleavage of this ring structure, a reaction catalyzed by the enzyme heme oxygenase. nih.govmicrobenotes.comwikipedia.org This is the rate-limiting step in bilirubin (B190676) production. mdpi.comfrontiersin.org
Heme Oxygenase Isoforms (HO-1, HO-2) and Biliverdin (B22007) Formation
Heme oxygenase (HO) is the key enzyme responsible for the initial breakdown of heme. wikipedia.orgebi.ac.uk In mammals, there are two main isoforms of heme oxygenase: heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2). nih.govproteopedia.org Both isoforms catalyze the same reaction, which involves the cleavage of the alpha-meso carbon bridge of the heme molecule. ebi.ac.uknih.govfrontiersin.org This process requires oxygen and reducing equivalents, typically provided by NADPH-cytochrome P450 reductase. ebi.ac.ukfrontiersin.orgresearchgate.net
The enzymatic activity of heme oxygenase results in the formation of three products in equimolar amounts: biliverdin-IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO). mdpi.comfrontiersin.orgnih.govresearchgate.net Biliverdin is a green-colored tetrapyrrole. nih.govnih.gov
HO-1 is an inducible isoform, meaning its expression can be significantly increased in response to various stimuli, including its substrate heme, heat shock, heavy metal ions, oxidative stress, and inflammatory cytokines. frontiersin.orgnih.govahajournals.orgpnas.org It is found in almost all tissues but is particularly abundant in organs involved in heme degradation, such as the spleen and liver. proteopedia.orgfrontiersin.orgpnas.org
In contrast, HO-2 is a constitutively expressed isoform, meaning it is present at relatively constant levels under normal physiological conditions. frontiersin.orgnih.govfrontiersin.org HO-2 is highly expressed in specific tissues, including the brain, testes, kidneys, and vascular system, and is involved in the physiological turnover of heme and intracellular oxygen sensing. nih.govproteopedia.orgfrontiersin.org While HO-1 is crucial in situations of increased heme load or stress, HO-2 plays a significant role in basal heme metabolism. frontiersin.orgnih.govfrontiersin.org A third isoform, HO-3, has been described, but studies suggest it may be a splice variant of HO-2 with limited heme-degrading capacity. frontiersin.orgfrontiersin.org
Biliverdin Reductase (BVR) and this compound Isomer Generation
Following the formation of biliverdin, the second enzymatic step in this compound synthesis is catalyzed by the enzyme biliverdin reductase (BVR). nih.govmicrobenotes.comfrontiersin.org BVR reduces the central methylene (B1212753) bridge of biliverdin-IXα to a methine bridge, resulting in the formation of this compound-IXα. wikipedia.orgebi.ac.uknih.gov This reaction is dependent on the cofactor NAD(P)H, which provides the necessary electrons. microbenotes.comwikipedia.orgebi.ac.uk
This compound-IXα is the predominant isomer of this compound produced in adult mammals. portlandpress.commdpi.com While biliverdin is water-soluble, this compound-IXα is a lipophilic (fat-soluble) molecule. youtube.compnas.org This characteristic is significant for its transport and subsequent metabolism.
There are two isoforms of biliverdin reductase in humans, BLVRA and BLVRB, encoded by separate genes. wikipedia.org BLVRA primarily reduces biliverdin IXα. portlandpress.commdpi.com BLVRB can reduce other biliverdin isomers (IXβ, IXγ, and IXδ), although these are typically produced in much smaller amounts by canonical heme oxygenases. portlandpress.commdpi.com Studies have shown distinct substrate specificities for these BVR isoforms. portlandpress.commdpi.com
Interactive Table: Key Enzymes in this compound Synthesis
| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Cofactor(s) |
| Heme Oxygenase | Oxidative cleavage of heme | Heme, O₂, NADPH | Biliverdin, Fe²⁺, CO | NADPH |
| Biliverdin Reductase | Reduction of biliverdin to this compound | Biliverdin, NAD(P)H | This compound, NAD(P)⁺ | NAD(P)H |
*Note: NADPH-cytochrome P450 reductase provides electrons for Heme Oxygenase activity. ebi.ac.ukfrontiersin.orgresearchgate.net
Cellular Compartmentalization of this compound Synthesis (e.g., Reticuloendothelial System, Spleen, Liver Kupffer Cells)
The initial stages of this compound synthesis, specifically the breakdown of heme by heme oxygenase and the subsequent reduction of biliverdin by biliverdin reductase, primarily occur within cells of the reticuloendothelial system (RES). nih.govyoutube.commsdvetmanual.commdpi.comfrontiersin.orgnih.govwikipedia.org The RES is a network of phagocytic cells, predominantly macrophages, located in various tissues throughout the body. physio-pedia.comcreative-diagnostics.comwikipedia.org
Key sites within the RES where this compound synthesis takes place include:
Spleen: The spleen is a major site for the removal of aged and damaged red blood cells from circulation. nih.govyoutube.commicrobenotes.commsdvetmanual.comyoutube.com Macrophages in the spleen engulf these senescent erythrocytes, and the heme from their hemoglobin is then catabolized to this compound. nih.govyoutube.commicrobenotes.commsdvetmanual.com
Liver Kupffer Cells: Kupffer cells are specialized macrophages residing in the liver sinusoids. nih.govphysio-pedia.comcreative-diagnostics.comksumsc.com They also play a significant role in clearing particulate matter and damaged cells from the bloodstream, including senescent erythrocytes, and are active in heme degradation. nih.govmsdvetmanual.comphysio-pedia.com
Bone Marrow: While the spleen and liver are the primary sites, some heme degradation also occurs in macrophages within the bone marrow, particularly from prematurely destroyed erythroid cells. nih.govmsdvetmanual.comyoutube.commhmedical.combasicmedicalkey.com
Other Phagocytic Cells: Other phagocytic cells throughout the body contribute to a lesser extent to heme catabolism and this compound formation. nih.govmhmedical.combasicmedicalkey.com
Within these cells, heme oxygenase is typically localized to the endoplasmic reticulum, while biliverdin reductase is a cytosolic enzyme. wikipedia.org This compartmentalization allows for the sequential enzymatic conversion of heme to biliverdin and then to this compound. microbenotes.comwikipedia.org The unconjugated this compound produced in these RES cells is then released into the bloodstream, where, due to its lipophilic nature, it binds primarily to albumin for transport to the liver for further processing. youtube.commsdvetmanual.commedmastery.com
Interactive Table: Primary Sites of Initial this compound Synthesis
| Location | Cell Type(s) Involved | Primary Role in this compound Synthesis |
| Spleen | Macrophages (part of RES) | Breakdown of senescent red blood cells and heme. nih.govyoutube.commsdvetmanual.com |
| Liver | Kupffer Cells (part of RES) | Clearance of damaged cells and heme degradation. nih.govmsdvetmanual.com |
| Bone Marrow | Macrophages (part of RES) | Degradation of prematurely destroyed erythroid cells. nih.govmsdvetmanual.com |
| Other Tissues | Various Phagocytic Cells | Turnover of other heme-containing proteins. nih.govmsdvetmanual.com |
Bilirubin Metabolism and Transport Mechanisms
Extracellular Transport and Plasma Protein Binding
Following its formation, unconjugated bilirubin (B190676) (UCB) is released into the bloodstream. Due to its lipophilic nature and poor water solubility, UCB requires efficient transport within the aqueous environment of plasma. This is primarily achieved through reversible binding to plasma proteins, with albumin playing the central role.
Albumin-Bilirubin Interactions and Binding Dynamics
Albumin is the principal protein responsible for transporting unconjugated this compound in the blood. This interaction is characterized by a high binding affinity at a primary binding site on the albumin molecule. aap.orgamegroups.org There are also secondary binding sites with lower affinity. amegroups.org The binding of this compound to human serum albumin is a reversible and dynamic process, involving continuous association and dissociation at physiological pH and temperature. amegroups.org Studies utilizing techniques such as spectrophotometry and circular dichroism have provided insights into the conformational changes that occur in albumin upon this compound binding. nih.govnih.govresearchgate.net Site-directed mutagenesis studies have helped identify specific amino acid residues within albumin's subdomain 2A that are crucial for this compound binding. nih.govresearchgate.net The dynamic nature and flexibility of the high-affinity binding site on human serum albumin have been suggested by research. nih.govresearchgate.net
The binding capacity and affinity of albumin for this compound are critical determinants of this compound transport. amegroups.org When the molar concentration of this compound exceeds that of albumin, the primary high-affinity binding site becomes saturated, leading to an increase in the concentration of unbound or "free" this compound (Bf). aap.orgamegroups.org
Significance of Unbound this compound Fraction in Tissue Diffusion
While the vast majority of circulating unconjugated this compound is bound to albumin (typically less than 0.01% circulates in an unbound form under normal conditions), the small fraction of unbound this compound (Bf) is of significant physiological and pathophysiological importance. aap.orgobgynkey.commhmedical.comresearchgate.netamegroups.org Only this unbound fraction is readily available to diffuse across cell membranes and enter tissues. obgynkey.commhmedical.comresearchgate.netnih.gov
Hepatic Uptake: Molecular Transporters and Processes
The liver is the primary organ responsible for the clearance of this compound from the circulation. Hepatic uptake of unconjugated this compound from the sinusoidal blood across the basolateral membrane of hepatocytes involves both passive and carrier-mediated mechanisms. researchgate.netnih.govxiahepublishing.commdpi.com
Passive Diffusion Mechanisms
Passive diffusion is one of the mechanisms by which unconjugated this compound can enter hepatocytes. researchgate.netnih.govmdpi.com This process does not require energy and follows a concentration gradient, allowing for bidirectional flow. nih.gov Spontaneous diffusion can account for the entry of UCB into any cell when its plasma concentration reaches a certain threshold. obgynkey.commhmedical.com Evidence suggests that spontaneous transmembrane UCB diffusion is rapid and efficient. obgynkey.commhmedical.com At higher concentrations (approximately 70 nM and above), the transport of UCB across the basolateral plasma membrane appears to be passive and concentration-dependent. obgynkey.commhmedical.com
Receptor-Mediated Endocytosis Pathways
While historically considered, the role of receptor-mediated endocytosis pathways in the primary uptake of unconjugated this compound by hepatocytes is less clearly defined compared to carrier-mediated transport. Some sources mention receptor-mediated endocytosis as a mechanism for hepatic uptake nih.govmdpi.com, but the specific receptors involved in the uptake of unconjugated this compound are not as well understood as the organic anion transporters. nih.gov
Specific Organic Anion Transporting Polypeptides (OATPs) and Other Carriers (e.g., Bilitranslocase, HLST, OAT2, OAT3)
Carrier-mediated transport plays a significant role in the hepatic uptake of unconjugated this compound, particularly at lower concentrations (below 40-50 nM). obgynkey.commhmedical.com This process is saturable. obgynkey.commhmedical.com The molecular species involved in this carrier-mediated function have been a subject of investigation. obgynkey.com
Organic Anion Transporting Polypeptides (OATPs) are a family of membrane transporters belonging to the Solute Carrier (SLC) superfamily, which facilitate the uptake of various endogenous and exogenous organic anions, including this compound and bile acids, into hepatocytes from the sinusoidal blood. xiahepublishing.comwikipedia.orguzh.chwjgnet.comscielo.br Several OATP members are expressed on the basolateral membrane of hepatocytes. wikipedia.orgwjgnet.com
Specific OATPs implicated in this compound transport include OATP1B1 (also known as OATP2, OATPC, SLC21A6, or LST-1) and OATP1B3 (also known as OATP8). obgynkey.comresearchgate.netxiahepublishing.commdpi.comuzh.chxiahepublishing.com These transporters are liver-specific and located on the basolateral membrane of hepatocytes. xiahepublishing.com Studies have indicated that OATP1B1 and OATP1B3 may mediate the hepatic transport of unconjugated this compound. obgynkey.comresearchgate.netxiahepublishing.commdpi.com However, some earlier studies using surrogate dyes instead of this compound limited the conclusiveness of findings regarding certain putative transporters. obgynkey.commhmedical.com While some data support OATP1B1 mediating hepatic this compound transport, this has not been universally confirmed, leaving the role of OATP1B1 in unconjugated this compound membrane transport somewhat unsettled. obgynkey.commhmedical.com Genetic variations in SLCO1B1 and SLCO1B3 genes, encoding OATP1B1 and OATP1B3 respectively, have been associated with altered plasma this compound levels. uzh.chfrontiersin.org OATP1B1 and OATP1B3 are also known to transport conjugated this compound, playing a role in its re-uptake from the blood. xiahepublishing.comfrontiersin.orgjci.orgwjgnet.com
Other putative transporters have been suggested in the past, including this compound/BSP-binding protein (BBBP), organic anion–binding protein (OABP), and bilitranslocase. obgynkey.commhmedical.com However, the specific transporter for unconjugated this compound on the sinusoidal membrane has not been definitively identified. researchgate.netnih.govijsit.comresearchgate.net
Liver-specific transporter 1 (HLST), also referred to as rlst, has been mentioned in the context of transporting this compound monoglucuronide. researchgate.netnih.govijsit.comscribd.com
Organic Anion Transporter 2 (OAT2), encoded by SLC22A7, is primarily expressed on the basolateral side of hepatocytes and kidney proximal tubule epithelial cells and transports a variety of organic anions. wjgnet.comsolvobiotech.com While OATs generally transport smaller hydrophilic organic anions compared to the larger hydrophobic substrates of OATPs, OAT2 has been included in lists of potential transporters for organic anions in hepatocytes. researchgate.netnih.govijsit.com
Organic Anion Transporter 3 (OAT3), encoded by SLC22A8, is another organic anion transporter found in the liver and kidneys. wjgnet.com Like OAT2, it transports a range of organic anions and has been mentioned as a potential contributor to organic anion transport in hepatocytes. wjgnet.comresearchgate.netnih.govijsit.com
The precise interplay and relative contributions of passive diffusion and various transporters in the hepatic uptake of unconjugated this compound continue to be areas of research.
Data Tables
While the text provides qualitative and some quantitative data (e.g., binding affinities, concentration ranges), presenting this in interactive data tables would enhance clarity and allow for easier comparison. Below are examples of how data points from the text could be structured in tables. In an interactive format, these tables could be sorted by different columns or filtered based on specific criteria.
Table 1: Albumin Binding Characteristics of this compound
| Binding Site Type | Affinity (approx.) | Significance |
| Primary | High (1.4 x 107 mol/L at 37 °C) amegroups.org | Strongest and most specific binding amegroups.org |
| Secondary | At least tenfold lower amegroups.org | Lower affinity binding sites amegroups.org |
Table 2: Hepatic Uptake Mechanisms of Unconjugated this compound
| Mechanism | Energy Requirement | Concentration Dependence | Note |
| Passive Diffusion | No nih.gov | Concentration-dependent at higher levels (≈70 nM) obgynkey.commhmedical.com | Bidirectional flow possible nih.gov; Rapid and efficient transmembrane diffusion obgynkey.commhmedical.com |
| Carrier-Mediated Transport | Yes (implied for active transporters) | Saturable at low concentrations (<40–50 nM) obgynkey.commhmedical.com | Involves specific transporters, molecular species still under investigation obgynkey.commhmedical.com |
Table 3: Putative and Identified this compound Transporters in Hepatocytes
| Transporter Name (Human) | Gene Name (Human) | Localization in Hepatocyte | Substrates Transported (this compound-related) | Notes |
| Albumin | ALB | Plasma | Unconjugated this compound | Primary extracellular transporter obgynkey.commhmedical.com |
| OATP1B1 | SLCO1B1 | Basolateral Membrane | Unconjugated this compound (putative), this compound Monoglucuronide, this compound Diglucuronide obgynkey.comresearchgate.netxiahepublishing.commdpi.comuzh.chxiahepublishing.comfrontiersin.orgwjgnet.comresearchgate.netijsit.comresearchgate.net | Liver-specific; Role in UCB transport debated but supported by some studies and genetic associations obgynkey.commhmedical.comuzh.chfrontiersin.org |
| OATP1B3 | SLCO1B3 | Basolateral Membrane | Unconjugated this compound (putative), this compound Monoglucuronide, this compound Diglucuronide researchgate.netxiahepublishing.commdpi.comuzh.chxiahepublishing.comfrontiersin.orgwjgnet.com | Liver-specific; Role in UCB transport supported by some studies and genetic associations researchgate.netxiahepublishing.comuzh.chfrontiersin.org |
| Bilitranslocase | - | - | - | Putative transporter, role less clear obgynkey.commhmedical.com |
| HLST (rlst) | - | - | This compound Monoglucuronide | Transports this compound monoglucuronide researchgate.netnih.govijsit.comscribd.com |
| OAT2 | SLC22A7 | Basolateral Membrane | Organic Anions (potential this compound) | Transports various organic anions; role in this compound transport less defined wjgnet.comresearchgate.netnih.govijsit.comsolvobiotech.com |
| OAT3 | SLC22A8 | Basolateral Membrane | Organic Anions (potential this compound) | Transports various organic anions; role in this compound transport less defined wjgnet.comresearchgate.netnih.govijsit.com |
| MRP2 | ABCC2 | Canalicular Membrane | This compound Glucuronides | Primarily involved in biliary excretion of conjugated this compound researchgate.netpnas.orgnih.govxiahepublishing.comresearchgate.netnih.govresearchgate.neteclinpath.comdovepress.com |
| MRP3 | ABCC3 | Sinusoidal Membrane | This compound Diglucuronide, this compound Glucuronides obgynkey.commdpi.comxiahepublishing.comfrontiersin.orgwjgnet.comnih.govresearchgate.netdovepress.comnih.gov | Transports conjugated this compound back into blood, especially in impaired biliary excretion mdpi.comxiahepublishing.comfrontiersin.orgwjgnet.comnih.govresearchgate.netdovepress.comnih.gov |
| Ligandin (GSTs) | GSTA1, GSTA2 | Cytosol | Unconjugated this compound | Intracellular binding and transport obgynkey.comnih.govresearchgate.netpnas.orgnih.gov |
| FABP1 | FABP1 | Cytosol | Unconjugated this compound | Intracellular binding and transport obgynkey.com |
Detailed Research Findings
Research into this compound metabolism and transport has involved various experimental approaches, including studies using isolated liver cells, isolated and perfused livers, basolateral plasma membrane-enriched vesicles, and genetically modified animal models. obgynkey.commhmedical.comjci.org These studies have provided evidence for both saturable, carrier-mediated uptake at low UCB concentrations and passive diffusion at higher concentrations. obgynkey.commhmedical.com The debate surrounding the specific molecular identity of the unconjugated this compound transporter(s) in the hepatocyte membrane has been ongoing. obgynkey.commhmedical.com While OATPs, particularly OATP1B1 and OATP1B3, are strong candidates and transport conjugated this compound effectively, the definitive transporter for unconjugated this compound uptake is still being sought. obgynkey.comresearchgate.netnih.govijsit.comresearchgate.net Studies in mice lacking Slco1a and Slco1b genes (encoding OATP1A/1B transporters) have shown significantly increased plasma levels of conjugated this compound, highlighting the important role of these transporters in hepatic re-uptake of conjugated this compound. uzh.chjci.org
Biliary and Renal Excretion Pathways
Enterohepatic Circulation and Microbiome-mediated Biotransformation to Urobilinogen (B88839) and Stercobilin
Following conjugation in the liver, primarily to this compound diglucuronide, this compound is secreted into the bile and enters the small intestine nih.govwikipedia.orgwikipedia.org. While bile acids are largely reabsorbed in the terminal ileum, conjugated this compound is not readily absorbed and passes into the colon wikipedia.orgnih.gov.
In the colon, the intestinal microbiota plays a crucial role in the further metabolism of conjugated this compound nih.govnih.govmdpi.com. Bacterial enzymes, particularly beta-glucuronidases, deconjugate this compound diglucuronide back to unconjugated this compound nih.govmdpi.comfrontiersin.org. This unconjugated this compound can be reabsorbed into the portal circulation, contributing to the enterohepatic circulation of this compound wikipedia.orgnih.govmdpi.com.
A key step mediated by the gut microbiome is the reduction of this compound to urobilinogen wikipedia.orgnih.govmdpi.comresearchgate.net. This conversion is primarily carried out by bacterial this compound reductase wikipedia.orgnih.govresearchgate.net. Urobilinogen is a colorless tetrapyrrole compound wikipedia.orgnih.gov. Most of the urobilinogen is further reduced by intestinal bacteria into stercobilinogen (B103226) teachmephysiology.comwikipedia.orgwikipedia.org. Stercobilinogen is then oxidized to form stercobilin, the brown pigment largely responsible for the characteristic color of feces teachmephysiology.comwikipedia.orgwikipedia.orgwikipedia.org. This oxidation can occur spontaneously upon exposure to air wikipedia.org.
A smaller fraction (around 20%) of the urobilinogen produced in the colon is reabsorbed into the portal circulation teachmephysiology.com. Most of this reabsorbed urobilinogen is taken up by the liver and re-excreted into the bile, completing a minor enterohepatic circulation loop for urobilinogen eclinpath.comwikipedia.org. A small percentage of the reabsorbed urobilinogen bypasses the liver and is excreted by the kidneys, where it is oxidized to urobilin, contributing to the yellow color of urine teachmephysiology.comwikipedia.orgwikipedia.org.
The gut microbiota's role in converting this compound to more soluble urobilinoids (like urobilinogen and stercobilinogen) is essential for promoting this compound excretion and preventing excessive reabsorption of unconjugated this compound nih.govnih.gov. Studies have identified specific bacterial strains, including certain Clostridium species and Bacteroides fragilis, as being efficient in reducing this compound nih.govmdpi.comfrontiersin.org. The recent identification of the bacterial enzyme BilR as a key this compound reductase highlights the specific enzymatic machinery involved in this process wikipedia.orgnih.govresearchgate.netnews-medical.net.
Renal Clearance of this compound Conjugates
Under normal physiological conditions, this compound is not typically detectable in the urine of healthy individuals wikipedia.org. Unconjugated this compound is water-insoluble and is tightly bound to albumin in the plasma, preventing its filtration by the kidneys eclinpath.comnih.govwikipedia.org.
However, conjugated this compound is water-soluble teachmephysiology.comwikipedia.org. If the concentration of conjugated this compound in the blood becomes significantly elevated, such as in cases of liver disease or biliary obstruction, excess conjugated this compound can be filtered by the kidneys and excreted in the urine wikipedia.orgontosight.aimsdvetmanual.com. This leads to the presence of this compound in urine (bilirubinuria), which can cause the urine to appear dark aasld.org.
Studies in newborns have analyzed the renal excretion of this compound conjugates, with this compound monoconjugate being a detectable metabolite in urine nih.gov. The renal clearance of this compound conjugates has been shown to correlate with creatinine (B1669602) excretion rate in newborns nih.gov. In situations of cholestatic jaundice, where biliary elimination of conjugated this compound is impaired, renal clearance can become a significant route of this compound elimination, potentially accounting for a substantial percentage of clearance msdvetmanual.com. The mechanism of renal clearance for conjugated this compound primarily involves glomerular filtration ontosight.aiacpjournals.org.
Alternative this compound Clearance and Degradation Pathways (e.g., Cytochrome P450 Enzymes)
While glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) in the liver is the principal pathway for this compound clearance, alternative mechanisms of this compound degradation have been reported nih.govmdpi.com. These pathways may play a compensatory role, particularly in situations where the main conjugation pathway is impaired nih.gov.
Some studies suggest that cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP1 and CYP2 families, may be involved in the partial conversion of this compound to oxidized metabolites nih.govnih.gov. CYP2A5 (the mouse orthologue of human CYP2A6) has been identified as an endogenous substrate for cytochrome P450 and suggested to play a role in this compound clearance as an alternative mechanism to UGT1A1-mediated conjugation researchgate.netglobalauthorid.com. Research in mouse models lacking functional UGT1A1 activity has indicated that the activation of alternative this compound clearance pathways, potentially involving increased activity of CYP genes, can partially reduce hyperbilirubinemia nih.govmdpi.com.
However, the physiological significance and extent of this compound degradation by cytochrome P450 enzymes under normal conditions are still areas of investigation nih.gov. While some studies suggest that CYP induction can lead to reduced plasma this compound, others indicate that CYP enzymes may be incapable of oxidizing this compound under physiological conditions without induction nih.gov.
Other potential alternative elimination pathways for this compound conjugates, particularly in the context of impaired biliary excretion, may involve transporters like MRP3 and MRP4 spandidos-publications.com.
Molecular and Cellular Biology of Bilirubin Action
Bilirubin (B190676) as a Signaling Molecule and Metabolic Regulator Beyond its antioxidant function, this compound is increasingly recognized as a signaling molecule and metabolic regulator, interacting with various cellular receptors.researchgate.netfrontiersin.orgresearchgate.netnih.gov
Ligand Binding to Nuclear Receptors (e.g., Peroxisome Proliferator Activated Receptor alpha (PPARα), Aryl Hydrocarbon Receptor (AhR), Constitutive Androstane Receptor (CAR), Fatty Acid-Binding Proteins (FABPs)) this compound has been identified as a ligand for several nuclear and cytoplasmic receptors, influencing gene expression and metabolic pathways.researchgate.netfrontiersin.orgresearchgate.netnih.govfrontiersin.orgtestcatalog.orgahajournals.orgnih.gov
Peroxisome Proliferator Activated Receptor alpha (PPARα): this compound is a ligand and activator of PPARα, a nuclear receptor that plays a key role in regulating lipid metabolism. researchgate.netfrontiersin.orgresearchgate.netnih.govahajournals.orgnih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net Studies have shown that this compound can bind directly to the ligand-binding pocket of PPARα and increase its transcriptional activity. nih.govnih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net This interaction can lead to the upregulation of genes involved in fatty acid transport and β-oxidation, contributing to reduced adiposity and improved metabolic health. frontiersin.orgnih.govahajournals.orgnih.govresearchgate.netresearchgate.net Competitive binding studies have helped identify specific amino acids in the PPARα ligand-binding domain that interact with this compound. nih.govnih.gov
Aryl Hydrocarbon Receptor (AhR): this compound is also an endogenous ligand for the AhR, a ligand-activated transcription factor involved in regulating the metabolism of xenobiotics and endogenous compounds, as well as influencing immune responses and cell proliferation. researchgate.netfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govgrantome.combiorxiv.org Upon binding, this compound can induce AhR transformation and its binding to specific DNA response elements, modulating the expression of downstream target genes, such as CYP1A1. researchgate.netfrontiersin.orgnih.gov While some studies suggest a direct binding, others indicate potential indirect activation or complex interactions with other pathways that influence AhR activity. nih.govfrontiersin.orgnih.govbiorxiv.orgfortunejournals.com
Constitutive Androstane Receptor (CAR): Intracellular this compound has been shown to act as a ligand for CAR, a nuclear receptor primarily enriched in the liver that regulates genes involved in metabolism and detoxification. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.org this compound's interaction with CAR may enhance its transcriptional levels and influence metabolic processes, potentially through crosstalk with other nuclear receptors like PPAR. frontiersin.orgfrontiersin.org However, some research suggests that this compound might activate CAR indirectly via phosphorylation/dephosphorylation pathways rather than direct ligand binding. frontiersin.orgbiorxiv.org
Fatty Acid-Binding Proteins (FABPs): this compound binds to Fatty Acid-Binding Proteins, particularly Liver Fatty Acid-Binding Protein 1 (FABP1), which are cytoplasmic proteins involved in the transport and metabolism of fatty acids and other hydrophobic ligands. researchgate.netfrontiersin.orgtestcatalog.orgnih.govnih.gov FABP1 can bind various ligands, including this compound, and is involved in the trafficking and delivery of these ligands to different cellular destinations, including the nucleus where they can interact with nuclear receptors like PPAR. researchgate.netnih.gov This interaction may play a role in the regulation of metabolic genes. researchgate.netfrontiersin.org
Data Table: Ligand Binding of this compound to Nuclear Receptors and FABPs
| Receptor/Protein | Type | This compound Binding | Effect on Transcriptional Activity | Key Associated Functions |
| PPARα | Nuclear Receptor | Direct Ligand | Activation | Lipid metabolism, Fatty acid oxidation, Glucose sensitivity |
| AhR | Nuclear Receptor | Ligand (Direct/Indirect) | Modulation | Xenobiotic metabolism, Immune responses, Cell proliferation |
| CAR | Nuclear Receptor | Ligand (Direct/Indirect) | Modulation | Metabolism, Detoxification |
| FABPs (e.g., FABP1) | Cytoplasmic Protein | Binding | Influences delivery to receptors | Lipid transport and metabolism, Ligand trafficking |
Regulation of Gene Transcription and Metabolic Pathways (e.g., Fatty Acid Oxidation, Gluconeogenesis)
This compound has been shown to influence the regulation of gene transcription, impacting various metabolic pathways. One mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound can covalently bind to KEAP1, a repressor of Nrf2, thereby promoting the expression of several antioxidant genes. researchgate.netnih.govresearchgate.net This activation contributes to inhibiting oxidative stress-induced diseases, including metabolic syndrome. researchgate.netnih.gov
Furthermore, this compound acts as a ligand that binds to cellular receptors, such as Peroxisome Proliferator-Activated Receptor alpha (PPARα). researchgate.netnih.gov Activation of PPARα by this compound has been linked to the inhibition of fat accumulation. researchgate.netnih.gov This occurs through two proposed pathways: direct binding of this compound to FABP1, which delivers it to the nucleus to bind PPARα, and the promotion of CAR expression, contributing to its crosstalk with PPARα. researchgate.netnih.gov
While the provided search results highlight the influence on fatty acid metabolism through PPARα, direct detailed information on this compound's specific regulation of gluconeogenesis gene transcription was not prominently featured. However, its broader impact on glucose metabolism and insulin (B600854) sensitivity, discussed in the following section, suggests an indirect influence on glucose production pathways.
Influence on Cellular Insulin Sensitivity and Energy Metabolism
Mildly elevated serum unconjugated this compound concentrations are associated with protection against conditions underpinned by cellular and metabolic stress. medsci.org Studies have demonstrated that higher serum this compound levels are associated with enhanced insulin sensitivity and a lower risk of diabetes. portlandpress.com this compound's beneficial effects on insulin sensitivity and metabolism are linked to its ability to suppress inflammation and improve insulin sensitivity in individuals with obesity or diabetes experiencing oxidative stress. portlandpress.com
This compound can improve insulin sensitivity by reducing reactive oxygen species (ROS) and repairing mitochondrial dysfunction, positioning it as an active insulin sensitizer. dovepress.com It can also influence the regulation of the insulin signaling pathway, which involves proteins like insulin receptor substrate (IRS), phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and glucose transporter 4 (GLUT4). portlandpress.com this compound treatment has been shown to increase pAKT levels in muscle tissue and reduce endoplasmic reticulum (ER) stress markers, contributing to improved insulin sensitivity. portlandpress.comdovepress.com In obese mice models, this compound has been shown to reduce hyperglycemia and improve insulin sensitivity, at least partly by suppressing ER stress and chronic inflammation in adipose tissue and liver. oup.com
This compound's impact on energy metabolism is also suggested by its influence on fatty acid oxidation through PPARα activation. researchgate.netnih.gov Additionally, studies in rodents have shown that increasing this compound synthesis can ameliorate glucose metabolism and insulin sensitivity. frontiersin.org
Anti-inflammatory and Immunomodulatory Properties
This compound possesses powerful anti-inflammatory and immunomodulatory activities. aai.orgresearchgate.netresearchgate.netspringermedicine.comnews-medical.netresearchgate.net This has been observed in both in vitro and in vivo studies. researchgate.net Mildly elevated this compound levels can control inflammation. researchgate.net
Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB Pathway)
A key mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of pro-inflammatory signaling pathways, notably the NF-κB pathway. dovepress.comaai.orgspringermedicine.comresearchgate.netscielo.org.cobiochemia-medica.comfrontiersin.orgmdpi.comoaepublish.comimrpress.combiorxiv.orgnih.gov this compound can inhibit NF-κB pathway activation associated with inflammation. frontiersin.org Physiological concentrations of this compound can inhibit the NF-κB pathway by restraining the phosphorylation of the inhibitor of NF-κB (IκB-α). researchgate.net This process blocks IκB-α degradation and the release of the NF-κB dimer into the nucleus. researchgate.net
This compound has been shown to reduce protein levels of p-p65, p-IκBα, and IκBα, suggesting specific reduction of NF-κB pathway activation. frontiersin.org It also inhibits TNFα associated with NF-κB activation. frontiersin.orgresearchgate.net Inhibition of the NF-κB signal transduction pathway has been shown to reduce loss of cell viability and cytokine secretion in response to unconjugated this compound in astroglial cells, suggesting a key role for NF-κB in this response. capes.gov.br
Besides inhibiting the NF-κB pathway, this compound can also control the activation of inflammasomes, such as NLRP3, AIM2, and NLRC4, thereby suppressing the production of pro-inflammatory cytokines like IL-1β and TNF-α. researchgate.net
Modulation of Pro- and Anti-Apoptotic Gene Expression
This compound can influence cellular apoptosis by modulating the expression of pro- and anti-apoptotic genes. As a cytoprotective molecule, this compound can inhibit pro-apoptotic genes, including TNF-α, Fas, iNOS, Caspase-3, -8, -9, and p38MAPK. mdpi.comnih.gov Simultaneously, it can upregulate anti-apoptotic genes such as HO-1 and bcl-2. researchgate.netmdpi.comnih.gov
Unconjugated this compound can induce apoptosis in tumor cells, potentially by upregulating Bax and downregulating Bcl-2. nih.govfrontiersin.org This pro-apoptotic effect in cancer cells may involve the activation of p38 and p53 downstream of mitochondrial ROS production, leading to increased regulation of the pro-apoptotic protein Bax and decreased regulation of the anti-apoptotic protein Bcl-2. nih.govfrontiersin.orgresearchgate.net this compound's pro-apoptotic actions in certain cancer cells can also involve caspase-7 and PARP. tandfonline.com
However, it is important to note that the effect of this compound on apoptosis can be context-dependent, with studies also indicating anti-apoptotic effects in certain scenarios. researchgate.netnih.gov
Effects on Immune Cell Activity and Cytokine Regulation
This compound has broad suppressive effects on immune cell activity, particularly T cell reactivity. aai.orgresearchgate.netmdpi.com It can significantly inhibit antigen-specific and polyclonal T cell responses. aai.org At non-apoptotic concentrations, this compound suppresses CD4+ T cell reactivity through various actions, including inhibition of costimulator activities, suppression of immune transcription factor activation, and down-regulation of inducible MHC class II expression. aai.org High levels of this compound can induce apoptosis in reactive CD4+ T cells. aai.org
This compound influences the production of cytokines. It can decrease the levels of pro-inflammatory cytokines such as IL-8, IL-4, and TNFα, while increasing the anti-inflammatory cytokine IL-10. medsci.org In animal models of sepsis, this compound inhibited the expression of pro-inflammatory cytokines (TNF-α, IL-6, and IFN-γ) and augmented the levels of anti-inflammatory cytokines in the lung. researchgate.netmdpi.com this compound also suppresses the activation and functions of T-cells, contributing to decreased levels of major histocompatibility complex (MHC) class II molecules in monocytes/macrophages. mdpi.com
This compound can also modulate the accumulation of T-regulatory cells and myeloid-derived suppressor cells. mdpi.com It has been shown that unconjugated this compound can upregulate CD39, which inhibits Th17 immunoreactivity. frontiersin.org
Cytoprotective Mechanisms of this compound
This compound is recognized as a potent endogenous antioxidant and cytoprotective compound that attenuates cellular injury and protects cells against damage induced by oxidative stress. scielo.org.comdpi.comnih.govmdpi.comsap.org.ar Its cytoprotective effects are enacted through multiple mechanisms beyond its direct antioxidant activity. nih.gov
One key mechanism involves the scavenging of reactive oxygen species (ROS). researchgate.netnih.govscielo.org.cosap.org.ar this compound's chemical structure allows it to compete for peroxyl radicals. mdpi.com The cytoprotective effect is amplified by the cyclic conversion of this compound and biliverdin (B22007), where this compound is oxidized to biliverdin by ROS and then reduced back to this compound by biliverdin reductase. researchgate.netmdpi.comfrontiersin.org
This compound also contributes to cytoprotection by inhibiting pro-apoptotic genes and upregulating anti-apoptotic genes, as discussed in Section 4.3.2. mdpi.comnih.gov Furthermore, this compound can prevent pro-inflammatory signaling through the inhibition of NF-κB regulated pathways. nih.gov
In addition to these mechanisms, this compound has been shown to protect cells by inhibiting NADPH oxidase and protein kinase C (PKC), which are mediators of pro-arteriogenic factors. scielo.org.co It can also reduce the expression of adhesion molecules, thereby preventing the migration of leukocytes into target tissues. researchgate.netresearchgate.netmdpi.comnih.gov This disruption of adhesion molecule-mediated leukocyte migration is a significant mechanism by which this compound suppresses inflammatory responses and protects against tissue injury. nih.gov
Mitigation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport, as well as lipid synthesis and calcium storage. Perturbations in ER function, caused by an accumulation of unfolded or misfolded proteins, calcium dysregulation, or oxidative stress, lead to ER stress. Prolonged or severe ER stress triggers the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis or initiating apoptosis if stress is unresolvable.
Research indicates that this compound plays a role in modulating ER stress. Studies have shown that this compound can induce changes in gene expression consistent with ER stress and activation of the UPR in vitro, particularly in neuronal cells, exhibiting similarities to the effects of known ER stress inducers like thapsigargin. fishersci.nowikipedia.org Unconjugated this compound (UCB) has been observed to perturb calcium homeostasis and alter ER structure in vivo. In vitro experiments using neuronal cells exposed to this compound demonstrated increased expression of the chaperone protein BiP (also known as GRP78) and IRE1, along with decreased electrophoretic mobility of PERK, indicative of protein phosphorylation and activation of UPR pathways. The activation of IRE1 during ER stress has been linked to the maintenance of IKK levels, contributing to NF-κB activation. This suggests that this compound, by initiating an ER stress response, can consequently activate the NF-κB pathway, potentially leading to inflammation, as observed in the auditory brainstem where this compound exposure was associated with increased hearing thresholds and activation of inflammatory responses and the NF-κB pathway. metabolomicsworkbench.org
However, other studies highlight a protective role of this compound in mitigating ER stress under certain conditions. In models of obesity, this compound administration ameliorated hepatic steatosis and reduced the expression of key ER stress markers, including GRP78 and C/EBP homologous protein (CHOP), in both liver and adipose tissue. nih.gov this compound treatment effectively suppressed the expression of ER stress-related genes such as BiP, CHOP, XBP-1, and ATF4 in the adipose tissue of diet-induced obese mice, suggesting that this compound contributes to weight reduction, in part, by regulating ER stress proteins. nih.gov Furthermore, this compound improved insulin sensitivity in the liver of obese mice, a benefit attributed partly to the decrease in ER stress. nih.gov
In gastrointestinal epithelial cells, unconjugated this compound has been shown to inhibit tunicamycin-induced ER stress, which in turn reduced the subsequent inflammatory response. scielo.org.mx Specifically, a concentration of 10 µM of unconjugated this compound reduced the expression of UPR genes, including Grp78, XBP1, PERK, and ATF6, as well as inflammatory mediators like NLRP3 and IL-1β in LS174T cells. scielo.org.mx These findings suggest that even mildly elevated levels of circulating or enteric unconjugated this compound could offer protection against gastrointestinal inflammatory disorders by attenuating the ER stress response. scielo.org.mx The production of this compound through the induction of heme oxygenase-1 (HO-1) is also implicated in managing ER stress, likely due to the antioxidant, anti-inflammatory, and anti-apoptotic properties of HO-1 and its metabolic products, including this compound. nih.govnih.gov
Maintenance of Mitochondrial Function and ATP Homeostasis
Mitochondria are the primary powerhouses of the cell, responsible for generating the majority of ATP through oxidative phosphorylation. They also play crucial roles in regulating apoptosis, calcium signaling, and the production of reactive oxygen species (ROS). Mitochondrial dysfunction is implicated in a wide range of pathologies.
This compound interacts directly with mitochondria, and its effects on mitochondrial function are concentration-dependent and can vary across different tissue types. At high concentrations, this compound is known to be toxic to mitochondria, capable of disrupting membrane lipids, proteins, and the redox status of the organelle. citeab.com Micromolar concentrations of this compound have been shown to abolish respiratory control, uncouple oxidative phosphorylation, and induce mitochondrial swelling. guidetopharmacology.org This swelling is often irreversible and requires the presence of a monovalent cation, a permeable anion, magnesium ions (Mg++), and an energy source, which can be supplied by either the oxidation of a substrate via the respiratory chain or external ATP. guidetopharmacology.org Mitochondrial swelling induced by this compound is also accompanied by the ejection of protons into the surrounding medium. guidetopharmacology.org
Interestingly, studies have revealed a biphasic effect of this compound on mitochondrial respiration in liver and heart mitochondria: low concentrations (<~20 µM) can increase respiration, while higher concentrations (>50 µM) lead to a decrease. guidetopharmacology.org This biphasic effect was not observed in brain mitochondria, where this compound consistently inhibited respiration. guidetopharmacology.org The interaction of this compound with mitochondria involves binding to mitochondrial membranes, particularly with the lipid components rather than proteins. wikipedia.org This binding alters the characteristics of the mitochondrial membranes, leading to impaired membrane-linked functions. wikipedia.org The toxic effects of this compound on mitochondrial reactions could be prevented by the presence of exogenous lipids or bovine serum albumin, and washing this compound-treated mitochondria with albumin could restore their normal function to a considerable extent. wikipedia.org
High serum this compound levels have been associated with a profound impact on immune cell activity and mitochondrial function, and elevated this compound in jaundiced neonates may be linked to mitochondrial damage or dysfunction. citeab.com Conversely, physiological concentrations of this compound appear to regulate the morphology and function of mitochondria in immune cells. citeab.com The effects of this compound on immune cells might be selective, as high levels have been shown to induce apoptosis and direct cytotoxicity specifically in activated CD4+ cells. citeab.com
Further research highlights the protective effects of this compound on mitochondrial function under conditions of cellular stress. Exposure to cigarette smoke extract (CSE) was shown to cause mitochondrial dysfunction in macrophages, characterized by a decrease in mitochondrial membrane potential, reduced intracellular ATP levels, and increased ROS production. nih.gov this compound intervention effectively relieved this CSE-induced mitochondrial dysfunction. nih.gov This protective effect is hypothesized to contribute to this compound's ability to inhibit pyroptosis, potentially by alleviating mitochondrial dysfunction and suppressing ROS generation, thereby inhibiting the activation of the NLRP3 inflammasome and reducing the secretion of pro-inflammatory cytokines IL-1β and IL-18. nih.gov Defined doses of this compound have demonstrated the capacity to stabilize the mitochondrial membrane during NLRP3 inflammasome activation, suggesting a potential role as a mitochondrial-targeted therapeutic agent. nih.gov
While high concentrations of this compound can lead to a failure in mitochondrial energy production, particularly at elevated levels in plasma, mitochondrial, and ER membranes, the complex interplay of this compound with mitochondrial components underscores its significant influence on cellular energy homeostasis. uni.luuni.lu The process of conjugated this compound excretion into bile is itself an ATP-dependent process, mediated by the MRP2 transporter, highlighting the link between this compound metabolism and cellular energy status. nih.govfrontiersin.org Oxidative stress can lead to the accumulation of enzymes like heme oxygenase-1 (HMOX1) and cytochrome P450 2A5 (CYP2A5) in mitochondria, organelles known for both producing and being targeted by ROS. fishersci.at this compound oxidation was found to be enhanced in mitochondria under pyrazole-induced oxidative stress, with mitochondria primarily producing dipyrroles, which are products of this compound scavenging ROS. fishersci.at This suggests that mitochondrial CYP2A5 may contribute to restoring ATP homeostasis while simultaneously addressing oxidative damage. fishersci.at
Here is a summary of the biphasic effect of this compound on mitochondrial respiration based on available data:
| Mitochondrial Source | This compound Concentration Range | Effect on Respiration |
| Rat Liver | < ~20 µM | Increase |
| Rat Liver | > 50 µM | Decrease |
| Bovine Heart | < ~20 µM | Increase |
| Bovine Heart | > 50 µM | Decrease |
| Chick, Rabbit, Monkey Brain | All tested concentrations | Inhibition |
Regulation of Bilirubin Homeostasis
Genetic Modulators of Bilirubin (B190676) Metabolism (e.g., UGT1A1 Gene Polymorphisms)
Genetic variations play a significant role in determining an individual's capacity to metabolize this compound. The UGT1A1 gene is a primary genetic determinant of serum this compound levels. mdpi.comfrontiersin.org This gene encodes for UDP-glucuronosyltransferase 1A1, an enzyme predominantly expressed in the liver that is responsible for conjugating this compound with glucuronic acid. frontiersin.orgresearchgate.netnih.gov This conjugation process transforms unconjugated this compound, which is hydrophobic and potentially toxic, into a water-soluble form (conjugated this compound) that can be efficiently excreted in bile. frontiersin.orgresearchgate.netnih.gov
Polymorphisms in the promoter region of the UGT1A1 gene, particularly the insertion of extra TA repeats in the TATA box, can significantly impact its transcriptional activity and, consequently, the amount of functional UGT1A1 enzyme produced. researchgate.netnih.govpnas.orgplos.org The most common polymorphism is the UGT1A1 *28 allele, which contains seven TA repeats ((TA)7) instead of the usual six ((TA)6) in the wild-type promoter. researchgate.netpnas.orgplos.org Individuals homozygous for the UGT1A1 *28 allele ((TA)7/(TA)7 genotype) exhibit reduced UGT1A1 transcriptional activity and lower enzyme levels, leading to decreased this compound conjugation and mildly elevated serum unconjugated this compound. researchgate.netpnas.orgplos.org This genetic variation is the molecular basis of Gilbert's syndrome, a benign condition characterized by unconjugated hyperbilirubinemia. researchgate.netpnas.org Studies have shown a statistically significant association between the (TA)7 allele and higher total serum this compound levels. plos.org For instance, subjects with the (TA)7/(TA)7 genotype have been observed to have the highest levels of total serum this compound compared to those with (TA)6/(TA)7 or (TA)6/(TA)6 genotypes. plos.org
Research has explored the association between UGT1A1 polymorphisms and various health outcomes. Individuals with the UGT1A1 *28 polymorphism and the resulting elevated this compound levels have been suggested to have a lower risk of certain conditions, potentially due to the antioxidant properties of this compound. mdpi.comnih.govmdpi.com Conversely, the reduced conjugation capacity associated with this polymorphism can also accelerate the development of neonatal jaundice. nih.gov The frequency of these polymorphisms can vary among different populations, highlighting the genetic diversity in this compound metabolism. pnas.org
The following table illustrates the association between UGT1A1 genotypes and serum total this compound levels based on a study involving individuals with hemoglobinopathies and controls:
| Genotype | Average Serum Total this compound (µmol/L) |
| (TA)6/(TA)6 | 14.34 ± 2.20 (Healthy Control) plos.org |
| (TA)6/(TA)7 | Intermediate levels plos.org |
| (TA)7/(TA)7 | 178.7 ± 3.5 (in a study cohort) plos.org |
Note: The specific average serum this compound for (TA)6/(TA)6 and (TA)7/(TA)7 are from a specific study cohort and may vary in other populations.
Transcriptional and Enzymatic Control of Heme Oxygenase and Biliverdin (B22007) Reductase
This compound is the final product of heme degradation, a process primarily catalyzed by two key enzymes: heme oxygenase (HO) and biliverdin reductase (BVR). portlandpress.commdpi.comoup.comnih.gov Heme oxygenase initiates the breakdown of heme into biliverdin, carbon monoxide, and ferrous iron. portlandpress.comoup.comnih.gov Biliverdin reductase then rapidly reduces biliverdin to this compound. portlandpress.commdpi.comoup.comnih.gov The activity and expression of both HO and BVR are subject to intricate transcriptional and enzymatic control mechanisms.
Heme oxygenase exists in two main isoforms: HO-1 (inducible) and HO-2 (constitutive). mdpi.comoup.comnih.gov HO-1 is highly inducible by various stimuli, including oxidative stress, inflammatory mediators, and heavy metals, playing a crucial role in the cellular stress response. oup.comnih.gov Its gene expression is regulated by a wide array of redox-sensitive transcription factors that bind to specific sites in the HO-1 promoter. nih.gov Heme itself can also regulate the expression of HO-1. nih.govoup.com
Biliverdin reductase (primarily the A isoform, BVRA, in adults) is a pleiotropic enzyme with both reductase and kinase activities. nih.govmdpi.comresearchgate.net Its primary function is the reduction of biliverdin to this compound, a reaction that requires NADH or NADPH depending on the pH. mdpi.comnih.gov The reductase activity of BVR is tightly linked to its kinase activity, as the reduction of biliverdin can only occur after BVR is phosphorylated by itself or other kinases. mdpi.com Beyond its enzymatic role in this compound production, BVR is involved in various cellular signaling pathways. nih.govresearchgate.netfrontiersin.orgbrieflands.com It can function as a transcription factor, modulating the expression of genes like HO-1. nih.govresearchgate.net BVR's interaction with signaling molecules such as ERK1/2 also plays a role in regulating oxidative stress responses. brieflands.com The catalytic activity of BVR and HO-1 can be considered coupled, with potential negative feedback loops involving biliverdin and this compound levels influencing their activity. physiology.org
Transcriptional regulation of HO-1 and BVR is influenced by various factors. For instance, fasting, hypoglycemia, epinephrine, and glucagon (B607659) have been shown to stimulate hepatic HO activity. jci.org PPARα, a nuclear receptor transcription factor, has been identified as an important modulator for genes controlling this compound synthesis (HO-1) and metabolism (UGT1A1 and MRP2). nih.govfrontiersin.org Activation of PPARα can lead to the induction of UGT1A1 expression, favoring this compound elimination. nih.gov
Influence of the Gut Microbiome on this compound Processing
The gut microbiome exerts a significant influence on this compound homeostasis, primarily through the metabolism of this compound excreted into the intestine. nih.govnih.govfrontiersin.orggutmicrobiotaforhealth.comnews-medical.netxiahepublishing.commdpi.com this compound secreted from the liver into the bile enters the gut, where it undergoes microbial catabolism. nih.govnih.gov Conjugated this compound can be deconjugated by bacterial beta-glucuronidases, releasing unconjugated this compound that can be reabsorbed through the enterohepatic circulation, potentially increasing serum this compound levels. nih.govfrontiersin.orgnews-medical.net
Crucially, gut bacteria are responsible for the reduction of unconjugated this compound to urobilinogen (B88839) and subsequently to other urobilinoids like stercobilinogen (B103226) and urobilin. nih.govnih.govfrontiersin.orgnews-medical.netxiahepublishing.commdpi.com This conversion is essential for the efficient excretion of this compound metabolites in feces and urine. nih.govnih.govnews-medical.net The bacterial enzyme responsible for the reduction of this compound to urobilinogen, recently identified as BilR, plays a key role in this process. nih.govgutmicrobiotaforhealth.comnews-medical.netxiahepublishing.commdpi.com BilR is predominantly encoded by bacteria belonging to the Firmicutes phylum. nih.govnews-medical.netxiahepublishing.com
Specific bacterial species have been identified as being capable of reducing this compound to urobilinoids, including Clostridium ramosum, Clostridium perfringens, Clostridium difficile, and Bacteroides fragilis. nih.govnih.govxiahepublishing.com The composition and activity of the gut microbiota can significantly impact this compound metabolism and serum this compound levels. frontiersin.orgxiahepublishing.com Perturbations in the gut microbiome have been linked to altered this compound processing. nih.govfrontiersin.orggutmicrobiotaforhealth.com For example, imbalances in gut microbiota composition, such as changes in the abundance of Firmicutes and Proteobacteria, may affect intestinal permeability and liver function, influencing this compound metabolism. frontiersin.org The absence or decreased prevalence of this compound-reducing bacteria, particularly the BilR enzyme, has been observed in certain conditions like neonatal jaundice and inflammatory bowel disease (IBD). nih.govgutmicrobiotaforhealth.comnews-medical.net In neonates, the low abundance of this compound-processing bacteria during the early months of life is strongly associated with the risk of neonatal jaundice. gutmicrobiotaforhealth.comnews-medical.net
The gut microbiota's influence extends beyond direct enzymatic conversion. Some bacteria can produce substances like short-chain fatty acids (SCFAs) which may indirectly affect this compound metabolism by influencing intestinal inflammation and permeability. frontiersin.org The complex interplay between the gut microbiome and this compound highlights the importance of the gut-liver axis in maintaining this compound homeostasis. nih.govnews-medical.netxiahepublishing.com
| Bacterial Species Known to Reduce this compound to Urobilinoids |
| Clostridium ramosum nih.govnih.govxiahepublishing.com |
| Clostridium perfringens nih.govnih.govxiahepublishing.com |
| Clostridioides difficile nih.govnih.govxiahepublishing.com |
| Bacteroides fragilis nih.govnih.govxiahepublishing.com |
Bilirubin Isomers and Conjugate Chemistry
Unconjugated Bilirubin (B190676) (UCB) Isomers (e.g., IXα)
Unconjugated this compound (UCB) is formed in the reticuloendothelial system through the oxidative cleavage of heme, which initially yields biliverdin (B22007). wikipedia.orgnih.gov Biliverdin is then reduced to this compound by the enzyme biliverdin reductase. wikipedia.orgnih.gov The most abundant and physiologically relevant isomer of unconjugated this compound in mammals is this compound IXα. thieme-connect.comrsc.org
This compound IXα is a linear tetrapyrrole composed of four pyrrolic rings. wikipedia.orgnih.gov It is characterized by the cleavage of the protoporphyrin IX ring at the α-bridge carbon. thieme-connect.com While other isomers (IXβ, IXγ, IXδ) can theoretically be produced depending on the heme cleavage site, the α-position cleavage is strongly favored in mammals, leading to the predominance of this compound IXα. rsc.org
UCB, particularly the IXα isomer in its most stable ground state, exists predominantly as the (4Z,15Z) geometric isomer. thieme-connect.comrsc.org This isomer is highly lipophilic and poorly soluble in water at physiological pH. medscape.comrsc.org However, UCB can undergo photoisomerization upon exposure to light, particularly blue light, leading to the formation of more polar isomers, such as the (4Z,15E), (4E,15Z), and (4E,15E) isomers. wikipedia.orgrsc.org The (4Z,15E) photoisomer has been identified as a particularly polar form of UCB. rsc.org
Research findings indicate that while the (4Z,15Z) isomer is the most stable, the other geometric isomers are more polar and photochemically accessible. rsc.org This photoisomerization is a key principle behind phototherapy for neonatal jaundice, as the more soluble E,Z isomers can be excreted without conjugation. wikipedia.orgrsc.org
Conjugated this compound Forms (Mono- and Diglucuronides)
To facilitate its excretion from the body, unconjugated this compound undergoes conjugation in the liver. nih.govmedmastery.com This process primarily involves the esterification of this compound with one or two molecules of glucuronic acid, catalyzed by the enzyme uridine (B1682114) diphosphate–glucuronosyl transferase (UGT1A1). nih.govmedmastery.complos.org This results in the formation of this compound monoglucuronides and this compound diglucuronides. nih.govplos.org
The conjugation occurs at the propionic acid side chains of the this compound molecule. nih.govwikipedia.org The addition of a single glucuronic acid molecule results in this compound monoglucuronide. wikipedia.org Subsequent addition of a second glucuronic acid molecule to the other propionic acid side chain forms this compound diglucuronide. nih.govwikipedia.org
Under normal conditions, this compound diglucuronide is the predominant conjugated form synthesized and excreted in bile. nih.govwikipedia.orgmedscape.com Studies indicate that in normal bile, conjugated this compound accounts for a significant majority (up to 96%-99%) of the total this compound pigments, with this compound diglucuronide being the primary molecule. wikipedia.orgmsdvetmanual.com this compound monoglucuronide is also formed, and its proportion can increase when the conjugation system is overwhelmed. nih.govmedscape.com The typical ratio of this compound monoglucuronide to diglucuronide in bile is approximately 1:4. nih.gov
Conjugated this compound, being water-soluble, is actively transported into the bile ducts for excretion. nih.govmedscape.com This process is primarily mediated by the multidrug resistance-associated protein 2 (MRP2) transporter. nih.gov
Structural Features and their Impact on Biological Properties (e.g., Hydrogen Bonding, Polarity)
Unconjugated this compound IXα in its (4Z,15Z) configuration has a unique "ridge-tile" or involuted structure. medscape.comrsc.orgbsgdtphcm.vn This conformation is stabilized by extensive intramolecular hydrogen bonding between the propionic acid carboxyl groups and the lactam oxygen and pyrrole (B145914) nitrogen atoms of the opposite dipyrrole unit. medscape.comrsc.orgresearchgate.netumich.edu These six internal hydrogen bonds effectively shield the polar groups within the molecule, rendering UCB highly lipophilic and poorly soluble in water at physiological pH. medscape.comresearchgate.netbsgdtphcm.vneclinpath.com The poor water solubility of UCB is directly linked to its potential toxicity, as it can cross cell membranes and accumulate in tissues like the brain. medscape.comwikipedia.orgnih.gov
The conversion of UCB to its conjugated forms (mono- and diglucuronides) dramatically alters its polarity and solubility. nih.goveclinpath.com The esterification of the propionic acid side chains with glucuronic acid disrupts the internal hydrogen bonding network. nih.govmedscape.comwikipedia.org The addition of the highly polar glucuronic acid moieties introduces multiple hydroxyl and carboxyl groups, which can readily form hydrogen bonds with water molecules. This significantly increases the hydrophilicity and water solubility of conjugated this compound, allowing it to be transported in aqueous environments like bile and blood plasma without requiring strong binding to albumin. nih.goveclinpath.comxiahepublishing.com
The change in polarity is crucial for excretion. While unconjugated this compound is tightly bound to albumin in the plasma due to its lipophilicity, conjugated this compound is water-soluble and can be actively transported into bile and, to a limited extent, excreted by the kidneys. nih.govmedscape.comeclinpath.com The disruption of hydrogen bonds is essential for this elimination process. nih.govmedscape.com
Research highlights the critical role of internal hydrogen bonding in determining UCB's properties. The fully hydrogen-bonded structure is responsible for its low water solubility and contributes to its toxicity by preventing efficient elimination. medscape.combsgdtphcm.vn Conjugation with glucuronic acid overcomes this by breaking these internal bonds and introducing polar groups, thereby facilitating excretion. nih.govmedscape.com
The different geometric isomers of UCB also exhibit varying polarities. The (4Z,15Z) isomer is the most lipophilic, while the photoisomers like (4Z,15E) are more polar due to alterations in their structure that affect hydrogen bonding. rsc.org This difference in polarity underlies the effectiveness of phototherapy in converting UCB into more excretable forms. wikipedia.orgrsc.org
Summary of Structural Impact:
| Structural Feature | This compound Form | Impact on Properties |
| Internal Hydrogen Bonding | Unconjugated this compound | Low water solubility, high lipophilicity, potential toxicity due to poor excretion. medscape.comresearchgate.netbsgdtphcm.vn |
| Disrupted Hydrogen Bonding | Conjugated this compound | Increased water solubility, decreased lipophilicity. nih.govmedscape.com |
| Glucuronic Acid Conjugation | Conjugated this compound | Increased polarity, enhanced water solubility, facilitates excretion in bile and urine. nih.goveclinpath.comxiahepublishing.com |
| Geometric Isomerism (Photoisomers) | Unconjugated this compound | Variation in polarity and solubility, enabling alternative excretion pathways (e.g., phototherapy). wikipedia.orgrsc.org |
This table summarizes how the structural characteristics, particularly hydrogen bonding and the addition of polar glucuronic acid moieties, dictate the solubility and excretion pathways of different this compound forms.
Pathophysiological Mechanisms Associated with Bilirubin Dysregulation
Molecular Mechanisms of Hyperbilirubinemia
Hyperbilirubinemia can stem from diverse molecular defects that perturb the intricate pathway of bilirubin (B190676) metabolism. These mechanisms can operate in isolation or concurrently, leading to an imbalance between the rate of this compound generation and its subsequent clearance. nih.govmsdmanuals.com
Accelerated Heme Catabolism and Increased this compound Production
The majority of this compound is derived from the degradation of hemoglobin within senescent red blood cells, a process primarily occurring in the reticuloendothelial system. nih.govaasld.org A lesser contribution comes from ineffective erythropoiesis and the turnover of other heme-containing proteins, such as cytochromes and myoglobin. nih.govaasld.org The initial and rate-limiting step in heme catabolism is catalyzed by the enzyme heme oxygenase (HO), which converts heme to biliverdin (B22007). nih.govamegroups.org Biliverdin is subsequently reduced to unconjugated this compound by biliverdin reductase. nih.gov Conditions leading to accelerated heme catabolism, such as increased hemolysis (e.g., in hemolytic anemia) or the breakdown of large hematomas, result in an augmented production of unconjugated this compound. nih.govaafp.org This increased this compound load can exceed the liver's capacity for efficient uptake, conjugation, and excretion, thereby causing hyperbilirubinemia. nih.gov Research indicates that factors including fasting, hypoglycemia, epinephrine, and glucagon (B607659) can stimulate hepatic HO activity, potentially contributing to increased this compound production. nih.govresearchgate.net
Impaired Hepatic Uptake Mechanisms
Unconjugated this compound, due to its lipophilic nature, is transported in the plasma bound to albumin. aasld.orgaap.org Upon reaching the liver, it is taken up by hepatocytes through a process involving both passive diffusion and carrier-mediated transport. Specific transporters on the sinusoidal membrane of hepatocytes, such as organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, play a crucial role in this uptake. nih.govsci-hub.sewjgnet.com Impairment of these hepatic uptake mechanisms can lead to the accumulation of unconjugated this compound in the bloodstream. nih.govfishersci.co.uk This can be a consequence of genetic defects affecting OATP transporters, as observed in Rotor syndrome, or can be influenced by certain medications that inhibit these transporters. aasld.orgsci-hub.sewjgnet.com Furthermore, reduced serum albumin levels can compromise this compound clearance by diminishing its binding capacity and affinity, subsequently impairing hepatic uptake. aasld.org
Defective this compound Conjugation
Within hepatocytes, unconjugated this compound undergoes conjugation with glucuronic acid, yielding water-soluble this compound monoglucuronides and diglucuronides. medscape.com This essential metabolic step is catalyzed by the enzyme uridine (B1682114) diphosphate-glucuronosyltransferase 1A1 (UGT1A1). medscape.commedscape.com Conjugation is a prerequisite for the efficient excretion of this compound into bile. nih.gov Defects in this compound conjugation, often resulting from reduced or absent UGT1A1 activity, lead to the accumulation of unconjugated this compound. medscape.com Inherited conditions like Crigler-Najjar syndrome (types I and II) and Gilbert syndrome are characterized by deficiencies in UGT1A1 activity, causing unconjugated hyperbilirubinemia. medscape.comnih.gov Neonates exhibit lower UGT1A1 activity, contributing to the physiological jaundice commonly seen in the initial days of life. aafp.orgmedscape.comeclinpath.com Liver diseases such as chronic hepatitis and cirrhosis can also impair this compound conjugation. medscape.com
Altered Biliary Excretion and Cholestatic Mechanisms (e.g., MRP2 Dysfunction)
Following conjugation, this compound glucuronides are actively transported from hepatocytes into the bile canaliculi. medscape.comnih.gov This transport is predominantly mediated by the ATP-dependent transporter Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. nih.goveclinpath.comwikipedia.org Located on the canalicular membrane of hepatocytes, MRP2 represents the rate-limiting step in this compound excretion. nih.goveclinpath.com Altered biliary excretion, or cholestasis, arises from impaired bile flow. medscape.comeclinpath.comscielo.org.co This can be caused by physical obstruction of the bile ducts or functional defects in the transporters responsible for bile secretion, including MRP2. eclinpath.comscielo.org.co Dysfunction of MRP2, frequently due to genetic mutations (as observed in Dubin-Johnson syndrome) or inhibition by certain drugs, leads to the accumulation of conjugated this compound within hepatocytes and its subsequent reflux into the bloodstream, resulting in conjugated hyperbilirubinemia. aasld.orgeclinpath.comscielo.org.coxiahepublishing.comnih.gov In cholestatic states, there may also be an upregulation of MRP3, a transporter situated on the basolateral membrane, which can redirect conjugated this compound back into the bloodstream as a compensatory mechanism. xiahepublishing.com
Exacerbation by Enterohepatic Recirculation
This compound glucuronides secreted into the bile enter the intestinal lumen. Within the intestine, particularly in newborns with limited gut bacterial colonization, beta-glucuronidase enzymes can deconjugate this compound glucuronides back to unconjugated this compound. msdmanuals.comacutecaretesting.orgresearchgate.net This unconjugated this compound is then capable of being reabsorbed from the intestine into the systemic circulation, a process termed enterohepatic recirculation. aap.orgacutecaretesting.orgresearchgate.net Increased enterohepatic recirculation can intensify hyperbilirubinemia, particularly unconjugated hyperbilirubinemia. aafp.orgaap.orgacutecaretesting.orgresearchgate.net Factors contributing to enhanced enterohepatic recirculation include decreased intestinal motility and the presence of beta-glucuronidase in breast milk. msdmanuals.comaafp.orgacutecaretesting.orgkoreamed.org
| Mechanism | Description | Type of Hyperbilirubinemia Primarily Caused |
| Accelerated Heme Catabolism | Increased breakdown of heme-containing proteins (e.g., hemoglobin), leading to higher this compound production. | Unconjugated |
| Impaired Hepatic Uptake | Reduced transport of unconjugated this compound into hepatocytes. | Unconjugated |
| Defective this compound Conjugation | Decreased activity of UGT1A1, impairing the conversion of unconjugated to conjugated this compound. | Unconjugated |
| Altered Biliary Excretion (MRP2 Dysfunction) | Impaired transport of conjugated this compound from hepatocytes into bile. | Conjugated |
| Exacerbation by Enterohepatic Recirculation | Reabsorption of unconjugated this compound from the intestine back into circulation. | Primarily Unconjugated |
Cellular and Molecular Basis of this compound Neurotoxicity (BIND)
This compound-induced neurological dysfunction (BIND), also known as kernicterus in its severe, chronic manifestation, arises from the accumulation of unconjugated this compound in the brain. This accumulation shows a predilection for specific regions, including the basal ganglia, cochlear nuclei, and oculomotor nuclei. researchgate.netnih.gov Unconjugated this compound's lipophilic nature allows it to traverse the blood-brain barrier, particularly when its concentration in the blood is high and unbound to albumin, or when the blood-brain barrier is immature or its integrity is compromised. aap.orgresearchgate.netfrontiersin.org
The neurotoxic effects of this compound are mediated by a complex interplay of molecular and cellular events. sap.org.arresearchgate.netnih.gov this compound can interact with and disrupt cellular membranes, including the plasma membrane, mitochondrial membranes, and endoplasmic reticulum membranes. sap.org.arresearchgate.netnih.gov This disruption can lead to mitochondrial dysfunction, compromising energy production within neurons. sap.org.arresearchgate.net this compound is also capable of inducing oxidative stress and endoplasmic reticulum stress. sap.org.arresearchgate.net
At the cellular level, this compound neurotoxicity involves the disruption of calcium homeostasis, resulting in elevated intracellular calcium concentrations. researchgate.netnih.govnih.gov This can trigger a cascade of downstream events, including the activation of proteolytic enzymes and the induction of apoptotic pathways, ultimately culminating in neuronal cell death through both apoptosis and necrosis, depending on the severity and duration of this compound exposure. sap.org.arresearchgate.net this compound can also stimulate glutamate (B1630785) receptors, contributing to excitotoxicity. researchgate.net Furthermore, this compound can instigate neuroinflammation by activating glial cells such as microglia and astrocytes, leading to the release of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, which can exacerbate neuronal injury. sap.org.arfrontiersin.orgamegroups.org The heightened vulnerability of the immature brain to this compound neurotoxicity is particularly noteworthy, with developing neurons exhibiting increased susceptibility to these detrimental effects. researchgate.netfrontiersin.orgoatext.com
Blood-Brain Barrier Permeation by Unconjugated this compound
The blood-brain barrier (BBB) is a critical structure that regulates the passage of substances from the bloodstream into the brain. Unconjugated this compound, being lipid-soluble, can cross the BBB, especially when its levels are significantly elevated and exceed the binding capacity of albumin nih.govresearchgate.netmedscape.com. The permeability of the BBB to this compound is also influenced by factors such as acidosis, infection, hypercarbia, hyperosmolality, hypoxia, and asphyxia medscape.comdovepress.com. Studies have shown that UCB can directly affect the integrity of brain microvascular endothelial cells, which form the BBB. Exposure to UCB can lead to a time-dependent disruption of tight junctions between these cells, increasing paracellular permeability and facilitating the entry of UCB into the brain parenchyma frontiersin.org. This facilitated brain entry of free UCB is a crucial initial step in the development of this compound-induced neurological dysfunction (BIND) and kernicterus frontiersin.org.
Impact on Neuronal Signaling and Neurotransmitter Systems
This compound can interfere with various aspects of neuronal signaling and neurotransmitter systems. It has been shown to affect the synthesis, release, and uptake of neurotransmitters xiahepublishing.comnih.gov. Specifically, this compound can inhibit the vesicular uptake of catecholamines and glutamate, potentially through interactions with the transmembrane domains of transporter proteins nih.gov. Elevated levels of UCB can lead to an increase in extracellular glutamate, partly due to inhibited uptake by astrocytes xiahepublishing.commdpi.com. This excess glutamate can cause excitotoxicity in postsynaptic neurons through the activation of glutamate receptors nih.gov. Furthermore, this compound can impair synaptic plasticity and interfere with the balance between excitatory and inhibitory synaptic transmission, which is crucial for normal neural circuit function nih.govfrontiersin.org. Research also suggests that this compound can affect dopamine (B1211576) synthesis and decrease its absorption and vesicular storage mdpi.com.
Disruption of Mitochondrial Bioenergetics in Neural Cells
Mitochondria are vital organelles responsible for cellular energy production. This compound has been demonstrated to disrupt mitochondrial function in neural cells, contributing to neurotoxicity sap.org.arxiahepublishing.commdpi.comamegroups.org. Exposure to UCB can lead to decreased oxygen consumption and a reduction in ATP production xiahepublishing.comresearchgate.net. Studies have shown that this compound can diminish mitochondrial transmembrane potential and increase mitochondrial-associated Bax protein levels, ultimately triggering the mitochondrial pathway of apoptosis in neurons nih.gov. This disruption of mitochondrial bioenergetics contributes to cellular energy failure and can lead to neuronal cell death sap.org.arxiahepublishing.commdpi.com.
Induction of Oxidative Stress and DNA Damage in Neural Tissues
While this compound can act as an antioxidant at moderate levels, high concentrations can induce oxidative stress in neural tissues sap.org.arxiahepublishing.commdpi.comnih.gov. UCB accumulation in neuronal tissues generates reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA sap.org.arxiahepublishing.commdpi.com. This oxidative damage can activate cell death pathways, such as apoptosis and necrosis xiahepublishing.com. Studies in hyperbilirubinemic neonatal mice have demonstrated that DNA damage occurs in the cerebellum, a brain region particularly vulnerable to this compound toxicity sap.org.arnih.gov. Furthermore, this compound treatment has been shown to activate DNA repair pathways, such as homologous recombination (HR) and nonhomologous end joining (NHEJ), which may represent adaptive responses to this compound-induced DNA damage mdpi.comnih.govopen.ac.uk. The induction of oxidative stress and subsequent DNA damage are considered significant factors contributing to neuronal death and this compound encephalopathy mdpi.com.
Impairment of Oligodendrocyte Function and Myelination Processes
Oligodendrocytes are the myelinating cells of the CNS, crucial for forming the myelin sheath that insulates axons and ensures efficient nerve impulse conduction. This compound can impair the function and maturation of oligodendrocytes, leading to myelination deficits amegroups.orgfrontiersin.orgnih.govnih.gov. Studies have shown that UCB can interfere with the differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes and reduce myelinogenesis frontiersin.orgnih.gov. This impairment of oligodendrocyte maturation and myelination has been observed in both in vitro and in vivo models, as well as in clinical cases of kernicterus amegroups.orgfrontiersin.orgnih.gov. Myelin damage can disrupt neural conduction and network activity, potentially contributing to long-term neurological sequelae frontiersin.org.
Biochemical Implications of Hypobilirubinemia
While the focus is often on the toxic effects of elevated this compound, emerging research suggests that low levels of this compound, a condition termed hypobilirubinemia, may also have biochemical implications and be associated with certain pathologies nih.gov. This compound has been recognized as having a role as a metabolic hormone that can influence gene transcription nih.gov. Studies indicate an inverse correlation between mildly elevated total serum this compound levels and the risk of certain chronic inflammatory conditions, such as diabetes, metabolic syndrome, and cardiovascular diseases mdpi.comnih.gov. Conversely, even minor decreases in serum this compound concentration have been correlated with an increased risk of cardiovascular and metabolic disease nih.gov. For instance, a polymorphism in the UGT1A1 gene promoter, which leads to decreased UGT1A1 expression and consequently higher serum UCB concentrations, has been associated with a lower risk of cardiovascular disease nih.gov. These findings suggest that this compound, even at lower physiological levels, may play a protective role through its antioxidant and anti-inflammatory properties, and that insufficient levels could potentially contribute to disease development sap.org.armdpi.comnih.govmdpi.com.
Table 1: Biochemical Parameters and this compound Levels
| Parameter | Effect of Hyperbilirubinemia (Observed) | Potential Implication | Source |
| Serum Thiobarbituric acid reacting substances (TBARS) | Increased | Indicator of oxidative stress | ijpcbs.com |
| Erythrocytic reduced glutathione | Decreased | Impaired antioxidant defense | ijpcbs.com |
| Serum Superoxide Dismutase (SOD) | Increased | Potential compensatory antioxidant response | ijpcbs.com |
| Total Calcium | Significantly lower | Potential electrolyte imbalance | njlm.net |
| Urea | Significantly higher | Potential renal involvement or dehydration | njlm.net |
| Phosphorous | Significantly higher | Potential electrolyte imbalance | njlm.net |
| Sodium | Significantly higher | Potential electrolyte imbalance | njlm.net |
| Potassium | Significantly higher | Potential electrolyte imbalance | njlm.net |
| Chloride | Significantly higher | Potential electrolyte imbalance | njlm.net |
| Ionized Calcium | Decreased (not significant) | Potential subtle calcium dysregulation | njlm.net |
| Magnesium | Increased (not significant) | Potential subtle magnesium dysregulation | njlm.net |
| Lactate | Evaluated (relation unclear) | Potential indicator of metabolic or tissue distress | njlm.net |
| SGPT, ALP | Evaluated (marker of hepatic injury) | Indicator of liver function/injury | ijpcbs.com |
| Glucagon, Cortisol, Adrenocortical hormone | Evaluated (interplay with jaundice) | Potential endocrine involvement in neonatal jaundice | scivisionpub.com |
This table summarizes some biochemical parameters that have been evaluated in the context of neonatal hyperbilirubinemia, highlighting observed changes and their potential implications based on the provided search results. ijpcbs.comnjlm.netscivisionpub.com
Table 2: this compound's Impact on Neuronal Function
| Mechanism | Observed Effect | Source |
| Neuronal Signaling | Interference with neurotransmitter synthesis, release, and uptake; increased extracellular glutamate; excitotoxicity | xiahepublishing.comnih.gov |
| Mitochondrial Bioenergetics | Disruption of mitochondrial function; decreased ATP production; reduced transmembrane potential; apoptosis | sap.org.arxiahepublishing.commdpi.comnih.gov |
| Oxidative Stress and DNA Damage | Increased ROS generation; damage to lipids, proteins, and DNA; activation of DNA repair pathways | sap.org.arxiahepublishing.commdpi.comnih.gov |
| Oligodendrocyte Function and Myelination | Impaired differentiation of OPCs; reduced myelinogenesis; myelin damage | amegroups.orgfrontiersin.orgnih.govnih.gov |
This table provides a concise overview of the observed effects of this compound on key aspects of neuronal function as discussed in the article. sap.org.aramegroups.orgxiahepublishing.comnih.govmdpi.comfrontiersin.orgnih.govnih.govnih.govnih.gov
Analytical and Research Methodologies for Bilirubin Quantification and Study
Established Spectrophotometric Assays (e.g., Diazo Reaction-based Methods)
Spectrophotometric methods are among the most widely used techniques for bilirubin (B190676) determination, particularly in clinical laboratories utilizing automated biochemical analyzers. The Van den Bergh reaction, introduced in 1918 and based on the diazo reaction, is a well-established spectrophotometric method for this compound estimation. In this reaction, this compound reacts with diazotized sulfanilic acid to form colored azodipyrrole isomers, which have an absorbance maximum at 530 nm. iitg.ac.iniosrjournals.org
Different modifications of the diazo method exist. For instance, the Malloy and Evelyn method, introduced in 1937, uses 50% methanol (B129727) as an accelerator to allow total this compound in serum to react, forming a pink to reddish-purple compound whose absorbance is measured at 540 nm. iitg.ac.in Another modification utilizes a mixture of caffeine (B1668208) and benzoate (B1203000) in acetate (B1210297) as an accelerator for total this compound determination. iitg.ac.in Adding alkaline tartrate at the end of the reaction can shift the absorbance maxima of the azodipyrrole products from 530 nm to 600 nm, reducing interference from hemoglobin. iitg.ac.in This modified method has been recommended for total this compound estimation by the U.S. National Committee for Clinical Laboratory Standards. iitg.ac.in
The diazo method differentiates between "direct" and "indirect" this compound based on their reaction with the diazo reagent. Conjugated this compound, being more soluble in serum and having less affinity for albumin, reacts directly with the diazo reagent. iitg.ac.innih.gov Unconjugated this compound reacts slowly with the diazo reagent because its central carbon bridge is shielded by hydrogen bonds; accelerators like caffeine or methanol are needed to disrupt these bonds and allow the reaction to complete, yielding the total this compound value. nih.gov Indirect this compound is then calculated by subtracting the direct-reacting fraction from the total this compound. nih.gov
Direct spectrophotometric methods, which measure absorbance at specific wavelengths without chemical reactions, are also used, especially for total serum this compound in newborns. iitg.ac.in This method typically involves measuring absorbance at two wavelengths, such as 454 nm and 540 nm. iitg.ac.in this compound absorbs at 454 nm, while hemoglobin absorbs at both 454 nm and 528 nm (or similar wavelengths like 540 nm). iitg.ac.in Subtracting the absorbance at the second wavelength from that at 454 nm helps to minimize hemoglobin interference. iitg.ac.in
Despite their widespread use, spectrophotometric assays, particularly diazo methods, can be subject to interference from substances in serum and urine, such as plasma lipids and certain drugs. iitg.ac.innih.gov Non-bilirubin yellow pigments can also cause errors in spectrophotometric assays based on serum color. iosrjournals.org
Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC) for Isomer Separation)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer more detailed analysis of this compound by separating its various forms and isomers. HPLC is considered a gold standard method for the separation and quantification of the four main this compound fractions: unconjugated this compound, monoconjugated this compound, diconjugated this compound, and delta this compound (this compound tightly bound to albumin). amegroups.orgresearchgate.net While not always readily available for routine clinical use, HPLC is invaluable in research settings. amegroups.org
HPLC methods have been developed for the separation of this compound isomers, including the IIIα, IXα, and XIIIα isomers. jfda-online.comtandfonline.com Normal-phase HPLC on silica (B1680970) has been used for the rapid separation of these isomers for both free this compound and its dimethyl ester. tandfonline.com Reversed-phase HPLC is also commonly employed, often using C18 or C8 columns. researchgate.netpubcompare.ai Mobile phases typically consist of mixtures of water and organic solvents like methanol or acetonitrile, with modifiers such as n-dioctylamine, acetic acid, or sodium dodecyl sulfate (B86663) influencing separation efficiency. researchgate.netpubcompare.aipubcompare.ai The pH of the mobile phase is a critical factor for the separation of this compound isomers. jfda-online.com
HPLC coupled with various detectors, such as photodiode array detectors (PDA) or thermal lens spectrometric (TLS) detectors, is used for quantification. researchgate.netpubcompare.ai HPLC-TLS, for instance, has enabled the baseline separation of this compound isomers and degradation products in under 7 minutes. researchgate.net LC-MS/MS (Liquid Chromatography coupled with tandem Mass Spectrometry) has emerged as a powerful tool for the quantification and characterization of this compound metabolites, offering high sensitivity and specificity with detection limits as low as 1.8 nM. plos.org
HPLC methods allow for the accurate determination of this compound concentration and the assessment of isomeric purity. jfda-online.comtandfonline.com Recovery rates in spiked samples have been reported to be in the range of 75.7% to 84.9%, with good intra-day and inter-day precision. jfda-online.com
Enzyme-Based Detection Systems (e.g., this compound Oxidase, Vanadate (B1173111) Oxidase)
Enzyme-based methods provide alternative approaches for this compound quantification, often employed in automated clinical analyzers. This compound oxidase (BOD), a copper-containing enzyme, catalyzes the oxidation of this compound to biliverdin (B22007). nih.govcreative-enzymes.com This reaction causes the characteristic yellow color of this compound to disappear, which can be monitored spectrophotometrically. researchgate.net this compound oxidase methods have been used for the diagnostic determination of both glucuronide-conjugated and unconjugated this compound. mpbio.com They can also be used to eliminate this compound interference in other diagnostic assays. mpbio.comsekisuidiagnostics.com While useful, some this compound oxidase methods may be affected by the presence of serum hemoglobin and lipid emulsion. amegroups.org
The vanadate oxidase method utilizes vanadate as an oxidizing agent to convert yellow this compound to green biliverdin, which may be further oxidized to colorless products. dmbj.org.rsnih.gov The decrease in absorbance of the yellow color is measured spectrophotometrically, typically at around 450 nm. nih.govalphalabs.co.uk This method can quantify both conjugated and unconjugated this compound in the presence of a detergent. allenpress.com Vanadate oxidase methods offer advantages over diazo methods in terms of less interference from hemolysis and lipemia, as well as a wider analytical measurement range, particularly beneficial for neonatal and infant populations. dmbj.org.rsnih.govnih.gov Studies have shown good correlation between vanadate oxidase and diazo methods, although some discrepancies and variations in results between different methods can occur. dmbj.org.rsnih.govnih.gov
Emerging Fluorometric and Biosensor Approaches (e.g., HELP-UnaG (HUG) Protein-based Assays)
Emerging methodologies for this compound detection include fluorometric and biosensor approaches, offering potential for increased sensitivity and specificity. One notable development is the use of the HELP-UnaG (HUG) recombinant fusion protein as a this compound biosensor. mdpi.comresearchgate.netnih.gov HUG is a fusion product of a human elastin-like polypeptide (HELP) and the this compound-binding fluorescent protein UnaG, originally discovered in Japanese eel muscle. mdpi.comresearchgate.net UnaG binds specifically to this compound and emits green fluorescence upon binding. mdpi.com The HUG protein retains this this compound-dependent fluorescence property. mdpi.comresearchgate.net
The HUG assay is a fluorometric method for the nanoscale analysis of this compound. researchgate.net It is reported to be sensitive, with a limit of quantification (LoQ) of 1.1 nM, accurate (4.5% relative standard error), and robust, functioning well across a range of pH and temperature conditions and in the presence of serum albumin or DMSO. researchgate.net This protein-based assay allows for the fluorometric analysis of this compound and related compounds like biliverdin and this compound glucuronide. mdpi.com HUG has been shown to be effective in detecting this compound in complex environments with high background noise and can monitor this compound release in cell culture models on a nanomolar scale. nih.gov
Other fluorometric approaches include reacting a fluorescent derivative with this compound oxidase and measuring emission. researchgate.net Enzyme-based biosensing devices in general are being developed for the qualitative and quantitative analysis of various substrates, including this compound. researchgate.net
Computational and Machine Learning Applications for this compound Analysis (e.g., In Vitro Engineered Tissue Phantoms)
Computational and machine learning approaches are being explored for non-invasive this compound analysis, particularly in the context of neonatal jaundice screening. These methods often involve the analysis of images, such as those acquired from smartphones, in conjunction with in vitro engineered tissue phantoms. colab.wsdntb.gov.uaresearchgate.netnih.gov
In vitro engineered tissue phantoms containing this compound are used to mimic neonatal skin with varying this compound concentrations and skin pigmentation. colab.wsdntb.gov.ua These phantoms allow for the systematic characterization of confounding factors that can affect non-invasive this compound measurements, such as light scattering properties, skin thickness, lighting conditions, and white balance. colab.wsdntb.gov.uaresearchgate.netnih.gov
Machine learning models are trained and evaluated using data from these tissue phantoms to assess their feasibility for predicting this compound levels from images. colab.wsdntb.gov.uaresearchgate.netnih.gov Studies have compared different machine learning models to understand feature selection and model performance in this compound determination. colab.wsdntb.gov.ua These approaches aim to develop robust models for accurately determining this compound concentrations from images, with reported accuracies in classification and regression tasks indicating potential for future clinical applications. colab.wsdntb.gov.uaresearchgate.netnih.gov
In Vitro Experimental Models for this compound Research
In vitro experimental models are essential tools for investigating the cellular and molecular effects of this compound. These models allow researchers to control experimental conditions and study the impact of this compound on specific cell types.
Cell Culture Systems (e.g., HepG2 Hepatocytes, Primary Aortic Endothelial Cells, Podocytes, Human Brain Microvascular Endothelial Cells)
Various cell culture systems are utilized in this compound research. HepG2 cells, a human hepatocellular carcinoma cell line, are commonly used as a model for hepatocytes to study this compound metabolism, transport, and toxicity in liver cells.
Primary aortic endothelial cells have been used to investigate the effects of this compound on vascular endothelium.
Podocytes, specialized cells in the kidney glomerulus, are studied in culture to understand the potential impact of this compound on renal function.
Human brain microvascular endothelial cells (HBMEC), grown as confluent monolayers, serve as an in vitro model of the blood-brain barrier (BBB). frontiersin.orgnih.govnih.govplos.orgresearchgate.net These models are used to study the passage of unconjugated this compound across the BBB and its effects on endothelial cell integrity and function. frontiersin.orgnih.govnih.govplos.orgresearchgate.net Studies using HBMEC monolayers have shown that elevated concentrations of unconjugated this compound can impair the integrity of the endothelial barrier, induce cell death (both apoptotic and necrotic-like), and trigger the release of cytokines. frontiersin.orgnih.govnih.govplos.orgresearchgate.net Research with these models has also explored potential protective effects of compounds like hydrophilic bile acids against this compound-induced damage to brain endothelial cells. frontiersin.org
These cell culture systems provide valuable insights into the cellular mechanisms underlying this compound-induced toxicity and the potential therapeutic strategies to mitigate its harmful effects.
Tissue Phantom Models for Optical Analysis
Tissue phantom models are engineered materials designed to mimic the optical properties of biological tissues, such as light scattering and absorption coefficients. nih.gov These phantoms are valuable tools in biomedical optics for simulating light transport in tissues, calibrating optical systems, evaluating system performance, and validating methods for quantifying optical properties. nih.gov
In the context of this compound studies, tissue phantoms can incorporate chromophores like this compound, alongside major skin chromophores such as melanin, hemoglobin, and water, to replicate the optical characteristics of jaundiced skin. laserfocusworld.comarizona.edu By adjusting the concentration of this compound within these models, researchers can simulate conditions like jaundice to study how light interacts with affected tissues. laserfocusworld.com This allows for the virtual analysis of the light-tissue interface, offering a faster and more cost-effective alternative to solely relying on laboratory studies with biological samples. laserfocusworld.com Polydimethylsiloxane (PDMS) and titanium dioxide (TiO2) have been used to create tissue phantom layers that replicate the optical properties of human tissues for studying this compound deposition on the skin. researchgate.net Optical software and realistic skin models, which can incorporate this compound as a component, enable the creation of tissue phantoms based on visual characteristics, chromophore concentrations, or measured data. arizona.edu
Biochemical Adsorption and Binding Assays (e.g., Langmuir, Freundlich Models)
Biochemical adsorption and binding assays are employed to investigate the interaction and binding capacity of this compound with various materials, particularly in the context of developing adsorbents for this compound removal in conditions like hyperbilirubinemia. The Langmuir and Freundlich isotherm models are commonly used to analyze experimental data from these assays, providing insights into the adsorption mechanisms and equilibrium properties. researchgate.netmdpi.comtandfonline.comsci-hub.senih.gov
The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that can describe multilayer adsorption on heterogeneous surfaces. tandfonline.comsci-hub.se Studies have utilized these models to fit experimental data and determine parameters such as maximum adsorption capacity (qm) and adsorption constants (KL, KF). tandfonline.comsci-hub.se For instance, the adsorption of this compound by certain adsorbents in simulated serum has been found to fit the Langmuir model, suggesting typical monolayer adsorption. researchgate.net Other studies have shown that the Liu isotherm model, a combination of Langmuir and Freundlich models, may provide a better fit for this compound adsorption data, indicating potential heterogeneity of adsorption sites. tandfonline.com
The presence of albumin, a natural carrier of this compound in blood, significantly influences this compound adsorption studies. researchgate.netmdpi.comsci-hub.se Albumin can form a complex with this compound, reducing the amount of free this compound available for adsorption by other materials. researchgate.net Assays investigating this compound adsorption often consider the effect of albumin concentration to simulate the blood environment. researchgate.netmdpi.comsci-hub.se For example, studies have evaluated the adsorption capacity of materials for both free this compound and albumin-bound this compound, finding that the adsorption capacity for albumin-bound this compound is generally lower. mdpi.comnih.gov
Interactive Table 1: Examples of Adsorption Isotherm Model Fitting for this compound Adsorption
| Adsorbent Material | Model Fitted | R² Value (Example) | Adsorption Type Implied | Source |
| PS-DVB | Langmuir | - | Monolayer | researchgate.net |
| ND-PANI | Liu | >0.9950 (for kinetics) | Heterogeneous | tandfonline.com |
| PAN-BE-NF | Langmuir | - | Monolayer | mdpi.com |
| iPAF-6 | Langmuir | - | Monolayer (with caveats) | nih.gov |
| Lys/Hec NCs | Langmuir | - | Monolayer | sci-hub.se |
In Vivo Animal Models for this compound Homeostasis and Pathophysiology (excluding clinical trial data)
Animal models are indispensable for studying this compound homeostasis and the pathophysiology of hyperbilirubinemia and this compound-induced neurological damage (BIND) in a living system. These models allow researchers to investigate the complex interplay between this compound production, metabolism, transport, and excretion, as well as the mechanisms underlying this compound toxicity.
Genetically Modified Rodent Models (e.g., Gunn Rats, Ugt1 KO Mice)
Genetically modified rodent models, such as Gunn rats and Ugt1 knockout (KO) mice, have been extensively used to study hyperbilirubinemia due to deficiencies in this compound metabolism. researchgate.netresearchgate.netbiologists.comahbps.orgpnas.orgmdpi.com
Gunn rats possess a spontaneous mutation in the Ugt1 locus, leading to a deficiency in UDP-glucuronosyltransferase 1A1 (UGT1A1) activity, the enzyme responsible for conjugating this compound and making it water-soluble for excretion. researchgate.netahbps.orgpnas.org This deficiency results in unconjugated hyperbilirubinemia, mimicking Crigler-Najjar syndrome in humans. ahbps.org Gunn rats have been valuable for investigating the mechanisms of UGT inhibition and potential therapeutic strategies. researchgate.netamegroups.org
Ugt1 KO mice are genetically engineered to lack functional UGT1A1 activity, resulting in severe neonatal hyperbilirubinemia and early lethality due to this compound toxicity. researchgate.netbiologists.commdpi.com These models develop jaundice shortly after birth and exhibit high levels of unconjugated this compound in plasma and brain. researchgate.netmdpi.com Studies using Ugt1 KO mice have elucidated the molecular basis of this compound neurotoxicity and the correlation between high unconjugated this compound levels and brain damage. researchgate.net The severity of the phenotype in Ugt1 KO mice can be influenced by the genetic background. biologists.com Humanized Ugt1 mice, which express human UGT1A1 alleles, including the Gilbert's syndrome associated UGT1A1 *28 allele, have also been developed to study the regulatory implications of the human gene on this compound metabolism and hyperbilirubinemia. pnas.org
Zebrafish Models for this compound-Induced Neurological Damage
Zebrafish have emerged as a valuable model for studying this compound-induced neurological damage (BIND), particularly in the context of newborn hyperbilirubinemia. researchgate.netbiorxiv.orgbiorxiv.orgfrontiersin.orgresearchgate.net Direct exposure of zebrafish larvae to excess this compound induces dose- and time-dependent toxicity, leading to the accumulation of this compound in the body and brain. biorxiv.orgfrontiersin.orgresearchgate.net
The zebrafish model allows for detailed analyses of this compound toxicity, recovery, and the varying degrees of BIND. researchgate.netbiorxiv.org Larvae that survive hyperbilirubinemia can exhibit neurological deficits such as defects in eye movements, abnormal body posture, and swimming problems, reproducing a range of clinical symptoms observed in BIND. researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net Histopathological analyses in zebrafish have shown that this compound can cause damage to the brain and eyes. frontiersin.org The model is particularly useful for studying the mechanisms of BIND that are not yet fully understood. researchgate.netbiorxiv.orgfrontiersin.org
Interactive Table 2: Effects of this compound Exposure in Zebrafish Larvae (Example Data from Search Results)
| This compound Concentration | Exposure Time | Observed Effects | Source |
| 3 μM | 24 h | Yellow coloration of head, accumulation in otic vesicle; no morphological defects or toxicity | biorxiv.org |
| 6 μM | 24 h | Yellow coloration of head, accumulation in otic vesicle; no morphological defects or toxicity | biorxiv.org |
| 3 μM | 48 h | Minor build-up of this compound; no toxicity | biorxiv.org |
| 6 μM | 48 h | Minor build-up of this compound; no toxicity | biorxiv.org |
| 9 μM | 48 h | Severe phenotype in 60% of larvae | biorxiv.orgfrontiersin.org |
| 15 μM | 48 h | Severe phenotype, 90% lethality by 5 dpf | biorxiv.orgfrontiersin.org |
Note: This table is based on data extracted from the provided search snippets and represents specific experimental conditions and outcomes in zebrafish larvae.
Large Animal Models (e.g., Hyperbilirubinemia Beagle Models)
Large animal models, such as hyperbilirubinemia beagle models, are utilized to study this compound-related conditions, particularly when investigating interventions like hemoperfusion therapy. researchgate.netresearchgate.net These models can be established through procedures like bile duct ligation, which leads to a significant increase in total and direct this compound levels, mimicking hyperbilirubinemia. researchgate.net
Studies in hyperbilirubinemia beagle models allow for the evaluation of the efficacy of this compound removal strategies in a system closer in size and physiology to humans than rodent or zebrafish models. researchgate.netresearchgate.net For example, hyperbilirubinemia beagle models have been used to test the performance of this compound adsorbents in hemoperfusion systems, assessing their ability to reduce this compound concentrations in whole blood and their impact on liver function indicators. researchgate.netresearchgate.net These models provide a platform for evaluating the safety and effectiveness of potential therapies before clinical application. researchgate.net
Evolutionary and Comparative Biochemistry of Bilirubin
Evolutionary Conservation of Heme Catabolism Pathways
The heme catabolism pathway, which ultimately leads to the formation of bilirubin (B190676) or biliverdin (B22007), is an evolutionarily conserved process found in a wide range of organisms, from ancient bacteria like cyanobacteria to mammals. athmsi.organnualreviews.orgmicrobenotes.comresearchgate.netnih.gov Heme, an iron-containing protoporphyrin IX, is a crucial prosthetic group in numerous hemoproteins involved in vital biological functions such as oxygen transport (hemoglobin, myoglobin), electron transport (cytochromes), and catalysis (catalase, peroxidase). annualreviews.orgmicrobenotes.comresearchgate.netmdpi.com Given the potential toxicity of free heme due to its pro-oxidant activity, its efficient degradation is essential for cellular homeostasis. annualreviews.org
The initial and rate-limiting step in heme degradation is catalyzed by heme oxygenase (HO), a microsomal enzyme that cleaves the heme ring to produce biliverdin, carbon monoxide (CO), and ferrous iron (Fe²⁺). athmsi.organnualreviews.orgmicrobenotes.commdpi.commdpi.comnih.gov This reaction requires NADPH, molecular oxygen, and cytochrome p450 reductase. mdpi.com The ubiquitous expression of HMOX genes (encoding heme oxygenase) in most living organisms suggests that this enzymatic reaction appeared early in evolution. annualreviews.org Following the formation of biliverdin, the enzyme biliverdin reductase (BVR) reduces biliverdin to this compound. athmsi.orgmicrobenotes.comnih.govmdpi.comnih.gov This two-step process represents the core of the heme catabolic pathway, conserved across many phyla. athmsi.orgmicrobenotes.comresearchgate.netnih.gov
This conserved pathway serves as an excretory system in animals, facilitating the removal of heme derived from the turnover of red blood cells and other hemoproteins. microbenotes.com Beyond waste removal, the products of heme degradation, including biliverdin, this compound, and CO, have been recognized for their cytoprotective properties, such as antioxidant and anti-inflammatory effects, further highlighting the evolutionary advantage of this pathway. annualreviews.orgmdpi.comnih.govmdpi.com
Species-Specific Variations in this compound Conjugation and Excretion
While the core heme catabolism pathway is conserved, significant species-specific variations exist in the subsequent conjugation and excretion of this compound. In mammals, this compound IX-α is the principal bile pigment. researchgate.net Unconjugated this compound is poorly soluble in water and requires conjugation with glucuronic acid in the liver to become water-soluble for efficient excretion in bile and urine. teachmesurgery.comnicunursenatalie.comacutecaretesting.org This conjugation is primarily catalyzed by this compound UDP-glucuronosyltransferase (UGT1A1). mdpi.complos.orgmedscape.com
However, the specific forms of this compound conjugates and the efficiency of their excretion vary considerably among species. In many mammalian species, this compound-IX alpha glucuronide is the predominant bile pigment in bile. nih.gov Yet, some mammals, such as cats, mice, rabbits, and dogs, excrete notable amounts (12-41%) of neutral glycosides, including glucose and xylose conjugates, in addition to glucuronides. nih.gov In contrast, chicken bile contains glucoside and glucuronide conjugates in roughly equal proportions, although these may represent only a small fraction of the total bile pigment. nih.gov
Differences are also observed in the extent of conjugation. Humans, dogs, cats, and rats primarily excrete this compound as diconjugated derivatives. nih.gov In contrast, other species predominantly excrete monoconjugated this compound-IX alpha. nih.gov In vitro studies using liver homogenates have shown that while diconjugated this compound-IX alpha can be synthesized in species excreting it, only monoconjugated forms are produced in species that predominantly excrete monoconjugates, even in the presence of UDP-glucuronic acid, UDP-glucose, or UDP-xylose. nih.gov
The activity and substrate specificity of hepatic UDP-glycosyltransferases show pronounced species variation. plos.orgnih.gov For instance, rat liver microsomes exhibit higher glucuronidation efficiency for this compound monoglucuronide compared to human liver microsomes, suggesting species-specific differences in UGT1A1 activity. plos.org Renal excretion of this compound conjugates also varies, being significant in rats and dogs but undetectable in several other species, including humans. nih.gov
Furthermore, the predominant bile pigment excreted can differ between species, with some primarily excreting this compound while others excrete biliverdin. nih.govbmj.comresearchgate.net This difference is observed across various evolutionary stages, from fish to mammals, and even among closely related species. nih.govbmj.com For example, nutria bile is predominantly biliverdin, unlike the this compound predominance in rats and mice. nih.govbmj.com
Data from comparative studies on this compound conjugates and transferase activities highlight the diverse strategies employed by different species for this compound detoxification and excretion. A summary of species variations in this compound conjugates is presented in Table 1.
| Species | Predominant this compound Conjugate(s) in Bile | Other Conjugates Present (%) | Predominant Conjugation Level |
| Human | Glucuronide | Unimportant | Diconjugated |
| Dog | Glucuronide | Glucose, Xylose (12-41%) | Diconjugated |
| Cat | Glucuronide | Glucose, Xylose (12-41%) | Diconjugated |
| Rat | Glucuronide | Unimportant | Diconjugated |
| Mouse | Glucuronide | Glucose, Xylose (12-41%) | Monoconjugated |
| Rabbit | Glucuronide | Glucose, Xylose (12-41%) | Monoconjugated |
| Chicken | Glucoside, Glucuronide | Equal importance | Likely small fraction |
| Other Mammals | Glucuronide | Unimportant | Monoconjugated |
Table 1: Species-Specific Variations in this compound Conjugates. Data compiled from search results. nih.gov
Fetal this compound metabolism also exhibits species differences, with hepatic conjugation and excretion being the primary mechanism in dog fetuses, while placental transfer of unconjugated this compound to the mother is more significant in monkey fetuses. nih.gov
Diversification of Biliverdin Reductase Enzymes and Host Associations
Biliverdin reductase (BVR), the enzyme responsible for converting biliverdin to this compound, is an evolutionarily preserved enzyme found in mammals, fish, amphibians, reptiles, birds, and even ancient bacteria like cyanobacteria. athmsi.orgnih.govmdpi.com This enzyme plays a crucial role in the heme degradation pathway, producing this compound, a potent physiological antioxidant. athmsi.orgnih.govmdpi.com
Mammals possess two isoforms of biliverdin reductase, BVRA and BVRB, which reduce biliverdin IX-α to this compound IX-α and biliverdin IX-β to this compound IX-β, respectively. researchgate.net BVRA is considered the major isoform in adults, while BVRB may be predominant during fetal development. nih.govresearchgate.net These isoforms have distinct structural and functional properties, encoded by genes on different chromosomes. researchgate.net
Recent research has highlighted the diversity and evolution of bacterial this compound reductase, particularly in the context of animal gut microbiomes. oup.comnih.gov Bacterial this compound reductase metabolizes host-derived this compound in the large intestine, playing a key role in the animal heme degradation pathway. oup.comnih.gov Phylogenetic and structural analyses of bacterial this compound reductase have revealed that the enzyme family is divided into three distinct clades with different structural features. oup.comnih.gov
Metagenomic analysis of diverse animal species indicates that bacterial this compound reductase is significantly enriched in the large intestines of animals. oup.comnih.gov Furthermore, the distribution of the three this compound reductase clades differs among animal species, exhibiting significant associations with specific animals and physiological traits like gastrointestinal anatomy and diet. oup.comnih.gov This suggests that the evolution of bacterial this compound reductase has been shaped by the host environment, adapting to the anoxic lower gut niche and the variations in this compound availability influenced by host diet and metabolism. oup.comnih.gov For instance, the carnivore diet shows a stronger phylogenetic signal associated with specific this compound reductase clades compared to the species phylogeny of this compound reductase-containing bacteria. oup.com
These findings underscore the complex interplay between host evolution, diet, and the diversification of microbial enzymes involved in host metabolite processing, providing new perspectives on heme metabolism and the importance of the microbiome in animal physiology and evolution. oup.comnih.gov
Future Directions and Unanswered Questions in Bilirubin Research
Elucidation of Novel Bilirubin (B190676) Transporters and Regulatory Networks
While some this compound transporters like MRP2, MRP3, OATP1B1, and OATP1B3 are known to be involved in its hepatic transport, the precise mechanisms governing the uptake of unconjugated this compound from the blood into the liver are still not fully defined. wjgnet.comdovepress.comnih.gov Research has indicated a saturable, carrier-mediated mechanism for unconjugated this compound entry into liver cells at low concentrations, but the specific molecules responsible require further investigation. mhmedical.com
Furthermore, the regulatory networks controlling the expression and activity of these transporters are not completely understood. Future research aims to identify novel transporters involved in this compound's movement across various biological membranes, both within and beyond the liver. Understanding these transporters and their regulation is essential for comprehending this compound homeostasis and developing strategies to modulate its levels in various conditions.
Deeper Understanding of this compound's Dualistic Biological Roles and Concentration-Dependent Effects
This compound is recognized for its dual nature, acting as both a potent antioxidant at physiological or slightly elevated concentrations and potentially exhibiting pro-oxidant and neurotoxic effects at high levels. researchgate.netfrontiersin.orgfrontiersin.orgnih.govbrieflands.combmrat.orgresearchgate.netresearchgate.netresearchgate.netnih.gov The exact mechanisms underlying this concentration-dependent switch in activity are still being explored.
Future research needs to delve deeper into the molecular targets and signaling pathways through which this compound exerts its diverse effects. researchgate.net This includes investigating how this compound interacts with various cellular components and how these interactions change at different concentrations. Understanding the threshold effects where this compound's protective abilities may diminish or reverse is crucial. researchgate.netresearchgate.net Further studies are needed to clarify the role of different this compound subgroups (unconjugated and conjugated) in specific biological processes and diseases. researchgate.net
Exploration of this compound's Role in Inter-organ Communication Beyond Hepatic Systems
While the liver plays a central role in this compound metabolism, emerging evidence suggests that this compound may have roles in inter-organ communication beyond the hepatic system. The gut microbiota, for instance, significantly influences this compound metabolism, and dysregulation of the gut-liver axis can impact this compound homeostasis. eurekalert.orgnih.gov The kidney is also known to be responsible for the excretion of conjugated this compound in conditions of conjugated hyperbilirubinemia, potentially acting as a backup system during hepatic insufficiency. griffith.edu.au
Future research should focus on elucidating the mechanisms by which this compound influences and is influenced by other organs, such as the brain, kidneys, and intestine. griffith.edu.aufrontiersin.org Investigating this compound's potential as a signaling molecule in these extrahepatic systems could reveal novel physiological functions and therapeutic targets. The interplay between this compound and the immune system, particularly its immunomodulatory effects, also warrants further exploration in various organ systems. nih.goveurekalert.orgfrontiersin.orgresearchgate.net
Development of High-Resolution, Real-time Analytical Techniques for Research Applications
Accurate and sensitive measurement of this compound, especially at low physiological concentrations and in different biological matrices, remains a challenge in research. Traditional methods often have limitations in terms of resolution, speed, and potential interference from other substances. mdpi.comrsc.org
The development of high-resolution, real-time analytical techniques is a critical future direction in this compound research. This includes the advancement of non-invasive monitoring methods, such as transcutaneous this compound meters and smartphone-based applications, which are particularly valuable for neonatal care but require further validation and improvement for wider clinical and research application. mdpi.comtaylorfrancis.comgemhospitals.comwarse.orgbinasss.sa.crmdpi.commdpi.comnih.gov Exploring novel biosensor technologies and electrochemical methods could enable more precise and continuous measurement of this compound levels in various research settings. mdpi.comrsc.orgrsc.org These advancements will facilitate a deeper understanding of this compound kinetics, its dynamic changes in different physiological and pathological states, and its localized concentrations in specific tissues and organelles.
Q & A
Q. What methodological challenges arise in quantifying bilirubin levels across assays, and how can they be addressed?
this compound quantification is prone to variability due to assay standardization issues. Key challenges include:
- Protein matrix effects : this compound in human serum albumin (HSA) vs. bovine serum albumin (BSA) yields differing molar absorptivities in methods like Malloy-Evelyn .
- Storage stability : this compound standards degrade at -23°C but remain stable at -70°C .
- Inter-laboratory variability : The Jendrassik-Grof method shows superior precision (CV <0.5%) compared to others .
Solution : Use standardized controls in pooled human serum and validate protocols with inter-laboratory comparisons.
Q. How should experimental designs account for this compound’s light sensitivity in in vitro studies?
this compound degrades under UV/visible light, skewing results. Methodological best practices include:
Q. What are the minimum characterization requirements for novel this compound derivatives in synthetic studies?
For new compounds, provide:
- Structural evidence : NMR, IR, and high-resolution mass spectrometry.
- Purity : HPLC/UV-Vis chromatograms with ≥95% purity thresholds.
- Reproducibility : Detailed synthetic protocols, including solvent ratios and reaction times .
Q. How can this compound’s solubility limitations in aqueous buffers be overcome for cell-based assays?
this compound’s hydrophobicity necessitates:
Q. What ethical considerations apply to clinical studies investigating this compound’s therapeutic potential?
- Informed consent : Disclose risks of hyperbilirubinemia (e.g., kernicterus) in vulnerable populations (e.g., neonates) .
- Safety monitoring : Predefine stopping criteria for serum this compound levels >20 mg/dL .
Advanced Research Questions
Q. How can contradictory findings on this compound’s pro-oxidant vs. antioxidant effects be reconciled?
Conflicting data often stem from contextual factors:
Q. What experimental models best capture this compound’s atheroprotective effects observed in epidemiological studies?
Q. How can researchers address the gender disparity in this compound’s association with peripheral arterial disease (PAD)?
In NHANES data, this compound’s inverse correlation with PAD was stronger in men (OR 0.90) vs. women (OR 0.97) . Strategies :
Q. What mechanistic insights explain this compound’s dual role in neuroprotection and neurotoxicity?
Q. How can this compound’s potential as a therapeutic agent for oxidative stress-related diseases be evaluated preclinically?
- Animal models : Test this compound nanoparticles in ischemia-reperfusion injury models (e.g., cardiac or cerebral).
- Outcome metrics : Quantify infarct size reduction and glutathione peroxidase activity .
- Translational gaps : Address this compound’s short half-life via controlled-release formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
